molecular formula C11H20O5 B14491081 1,2-Propanediol, 3-isobutoxy-, diacetate CAS No. 63744-50-3

1,2-Propanediol, 3-isobutoxy-, diacetate

Katalognummer: B14491081
CAS-Nummer: 63744-50-3
Molekulargewicht: 232.27 g/mol
InChI-Schlüssel: VWESURLUVCVBAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1,2-Propanediol, 3-isobutoxy-, diacetate is a useful research compound. Its molecular formula is C11H20O5 and its molecular weight is 232.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propanediol, 3-isobutoxy-, diacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediol, 3-isobutoxy-, diacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

63744-50-3

Molekularformel

C11H20O5

Molekulargewicht

232.27 g/mol

IUPAC-Name

[2-acetyloxy-3-(2-methylpropoxy)propyl] acetate

InChI

InChI=1S/C11H20O5/c1-8(2)5-14-6-11(16-10(4)13)7-15-9(3)12/h8,11H,5-7H2,1-4H3

InChI-Schlüssel

VWESURLUVCVBAZ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)COCC(COC(=O)C)OC(=O)C

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of 1,2-Propanediol, 3-isobutoxy-, diacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This technical whitepaper details the synthesis, mechanistic pathways, and experimental protocols for 1,2-propanediol, 3-isobutoxy-, diacetate (CAS: 63744-50-3)[1]. Designed for researchers and formulation scientists, this guide emphasizes process causality, atom economy, and self-validating experimental designs to ensure high-yield production of this specialty amphiphilic compound.

Introduction & Chemical Identity

1,2-Propanediol, 3-isobutoxy-, diacetate—systematically referred to as[2-acetyloxy-3-(2-methylpropoxy)propyl] acetate—is a specialized glycerol ether-diester derivative[2].

  • Molecular Formula: C11H20O5[2]

  • Molecular Weight: 232.27 g/mol [1]

  • Structural Features: The molecule features an isobutoxy ether linkage at the C3 position of a propane backbone, flanked by acetate ester groups at the C1 and C2 positions[1].

Due to its precise amphiphilic balance—combining a sterically bulky, hydrophobic isobutyl tail with polar, hydrogen-bond-accepting ester linkages—compounds of this class are frequently utilized as advanced solvents, coalescing agents, and plasticizers in complex chemical formulations.

Retrosynthetic Analysis & Pathway Selection

The synthesis of 3-isobutoxy-1,2-propanediol diacetate requires a two-stage approach: etherification followed by diacetylation.

Pathway Causality (Why these reagents?):

  • Etherification (Glycidol vs. Epichlorohydrin): While traditional industrial glycerol ether synthesis often employs epichlorohydrin[3], this route mandates a two-step process (chlorohydrin formation and subsequent base-catalyzed ring closure) that generates stoichiometric salt waste. By utilizing glycidol (2,3-epoxy-1-propanol) , the etherification with isobutanol proceeds via a direct, 100% atom-economical ring-opening reaction[3].

  • Acetylation (Acetic Anhydride + DMAP): Acetylating a sterically hindered secondary alcohol (at the C2 position) requires highly electrophilic conditions. We employ acetic anhydride catalyzed by 4-(dimethylamino)pyridine (DMAP) . DMAP acts as a nucleophilic catalyst, lowering the activation energy barrier far more effectively than standard base-catalyzed pathways[4].

Mechanistic Insights
Step 1: Regioselective Epoxide Ring-Opening

Under basic catalysis (e.g., NaOH), isobutanol is deprotonated to form an isobutoxide nucleophile. This nucleophile attacks the less sterically hindered terminal carbon (C3) of glycidol via an SN2 mechanism. This regioselective attack yields the monoalkyl glyceryl ether intermediate: 3-isobutoxy-1,2-propanediol.

Step 2: DMAP-Catalyzed Diacetylation

The acetylation of the intermediate diol is driven by DMAP. DMAP attacks the carbonyl group of acetic anhydride to form a highly reactive N-acetylpyridinium acetate ion pair [4]. The hydroxyl groups of the diol nucleophilically attack this ion pair, transferring the acetyl group and releasing acetic acid[4]. An auxiliary base, such as triethylamine (NEt3), neutralizes the acetic acid, regenerating the DMAP catalyst[4].

SynthesisWorkflow Isobutanol Isobutanol (Nucleophile) Intermediate 3-Isobutoxy-1,2-propanediol (Intermediate Diol) Isobutanol->Intermediate Ring Opening (SN2) Glycidol Glycidol (Epoxide) Glycidol->Intermediate Catalyst1 Base Catalyst (e.g., NaOH) Catalyst1->Intermediate Product 1,2-Propanediol, 3-isobutoxy-, diacetate (Target Molecule) Intermediate->Product Diacetylation Ac2O Acetic Anhydride (Acylating Agent) Ac2O->Product Catalyst2 DMAP / NEt3 (Catalyst / Base) Catalyst2->Product

Caption: Two-step synthesis workflow for 1,2-propanediol, 3-isobutoxy-, diacetate.

DMAPCycle DMAP DMAP Catalyst IonPair N-Acetylpyridinium Acetate (Reactive Ion Pair) DMAP->IonPair Nucleophilic Attack Ac2O Acetic Anhydride Ac2O->IonPair IonPair->DMAP Regeneration via Base Ester Diacetate Product IonPair->Ester Alcoholysis Diol 3-Isobutoxy-1,2-propanediol Diol->Ester Base Triethylamine (NEt3) Auxiliary Base Base->DMAP

Caption: Logic diagram of the DMAP-catalyzed diacetylation mechanism.

Quantitative Reaction Parameters
ParameterStep 1: EtherificationStep 2: Diacetylation
Primary Reactant Glycidol (1.0 eq)3-Isobutoxy-1,2-propanediol (1.0 eq)
Secondary Reactant Isobutanol (3.0 eq - excess)Acetic Anhydride (2.5 eq)
Catalyst / Base NaOH (0.1 eq)DMAP (0.05 eq) / NEt3 (3.0 eq)
Solvent Neat (Isobutanol acts as solvent)Dichloromethane (DCM)
Temperature 80°C - 90°C0°C transitioning to 25°C (RT)
Reaction Time 4 - 6 hours3 - 5 hours
Expected Yield 80 - 85%90 - 95%
Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis of 3-Isobutoxy-1,2-propanediol

Self-Validation Logic: Using a 3-fold molar excess of isobutanol suppresses the unwanted homopolymerization of glycidol. Monitoring the disappearance of the highly reactive epoxide via TLC ensures complete conversion before initiating the workup.

  • Initialization: Charge a dry, round-bottom flask equipped with a reflux condenser and magnetic stirrer with isobutanol (3.0 eq) and NaOH (0.1 eq). Heat the mixture to 80°C under an inert nitrogen atmosphere.

  • Addition: Add glycidol (1.0 eq) dropwise over 1 hour. Crucial: Slow addition prevents thermal runaway and minimizes glycidol oligomerization.

  • Reaction: Maintain the temperature at 80°C for 4 hours.

  • QC Check: Sample the reaction mixture and spot on a TLC plate (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is complete when the glycidol spot completely disappears.

  • Workup: Neutralize the basic catalyst with a stoichiometric amount of dilute HCl. Filter the precipitated salts.

  • Purification: Remove excess isobutanol via rotary evaporation. Purify the crude diol via fractional vacuum distillation to yield pure 3-isobutoxy-1,2-propanediol.

Protocol B: Synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate

Self-Validation Logic: The reaction is kinetically first-order with respect to acetic anhydride, the diol, and DMAP[4]. Adding NEt3 neutralizes the generated acetic acid, driving the equilibrium forward and preventing acid-catalyzed side reactions or ester hydrolysis.

  • Initialization: Dissolve 3-isobutoxy-1,2-propanediol (1.0 eq) in anhydrous DCM. Add NEt3 (3.0 eq) and DMAP (0.05 eq). Cool the flask to 0°C using an ice bath.

  • Addition: Add acetic anhydride (2.5 eq) dropwise to control the exothermic formation of the N-acetylpyridinium intermediate.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3-5 hours.

  • QC Check: Monitor via GC-MS or TLC. The complete conversion of the mono-acetate intermediate to the diacetate confirms the endpoint.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO3 and stirring vigorously for 30 minutes to hydrolyze any excess acetic anhydride.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with 1M HCl (to remove DMAP and NEt3), followed by brine.

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the target diacetate[2].

Analytical Characterization

To verify the structural integrity and purity of 1,2-propanediol, 3-isobutoxy-, diacetate[1], the following analytical techniques should be employed:

  • 1H-NMR (CDCl3): Look for the distinct downfield shift of the methine proton at C2 (approx. 5.1-5.3 ppm) and the methylene protons at C1 (approx. 4.1-4.3 ppm), confirming successful diacetylation. The sharp singlets corresponding to the acetate methyl groups will appear around 2.0-2.1 ppm.

  • GC-MS: The mass spectrum will display a molecular ion peak (or adduct) corresponding to the mass of C11H20O5 (m/z 232.27)[2], with characteristic fragmentation patterns involving the loss of acetic acid (M-60) and the cleavage of the isobutoxy ether linkage.

References
  • PubChemLite - 1,2-propanediol, 3-isobutoxy-, diacetate (C11H20O5). uni.lu. 2

  • [2-acetyloxy-3-(2-methylpropoxy)propyl] acetate - ChemBK. chembk.com. 1

  • The DMAP-catalyzed acetylation of alcohols--a mechanistic study. nih.gov. 4

  • Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. acs.org. 3

Sources

Technical Monograph: Thermal Stability & Decomposition of 1,2-Propanediol, 3-isobutoxy-, diacetate

[1]

Executive Summary

1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3) is a glycol ether diester characterized by a dual-ester functionality and an ether linkage.[1] While historically evaluated as a fuel oxygenate and solvent component, its relevance in pharmaceutical development lies primarily in its role as a potential Extractable/Leachable (E&L) compound or a Process-Related Impurity (PRI) .[1]

This guide provides a mechanistic analysis of its thermal stability and decomposition pathways. For drug development professionals, understanding these pathways is critical when this compound is detected as a migrant from polymeric manufacturing components (seals, gaskets) or as a byproduct in solvent systems utilizing 3-isobutoxy-1,2-propanediol.[1]

Physicochemical Identity & Properties[1][3][4][5]

Before analyzing decomposition, we must establish the molecular baseline.[1] The compound is the diacetate ester of the solvent 3-isobutoxy-1,2-propanediol.[1][2]

Table 1: Physicochemical Profile

PropertyValue / DescriptionConfidence Level
Chemical Name 1,2-Propanediol, 3-isobutoxy-, diacetateHigh
CAS Number 63744-50-3High
Molecular Formula

High
Molecular Weight 232.27 g/mol High
Structure Propane backbone with isobutoxy at C3; Acetates at C1, C2High
Boiling Point ~260–280°C (Estimated)Medium (Based on SAR*)
Flash Point >100°C (Combustible)Medium
Solubility Soluble in organic solvents (DCM, MeOH); Low water solubilityHigh
Primary Risk Hydrolysis (Acid/Base), PeroxidationHigh

*SAR: Structure-Activity Relationship comparison with Propylene Glycol Diacetate (BP 190°C) and Glyceryl Triacetate (BP 258°C).

Thermal Stability & Decomposition Mechanisms[1]

The thermal stability of 1,2-Propanediol, 3-isobutoxy-, diacetate is governed by two competing functionalities: the ester linkages (susceptible to hydrolysis and elimination) and the ether linkage (susceptible to oxidation).[1]

Thermal Profile (Pyrolysis)

In an inert atmosphere (e.g., Nitrogen), the compound exhibits high thermal stability typical of aliphatic esters.[1]

  • Stable Range: < 200°C.[3]

  • Decomposition Onset: Likely > 250°C.

  • Mechanism: At elevated temperatures (>300°C), esters undergo cis-elimination (Chugaev-type mechanism) producing acetic acid and the corresponding alkene.[1] However, for this specific structure, the primary thermal risk in a pharmaceutical context is not pyrolysis, but hydrolysis .[1]

Hydrolytic Degradation (The Primary Pharma Risk)

In aqueous formulations or humid stability chambers, the ester bonds are the "weak links."

  • Acid/Base Catalysis: The C1 and C2 acetate groups will hydrolyze to release Acetic Acid and the parent diol (3-isobutoxy-1,2-propanediol ).[1]

  • Impact: The release of acetic acid causes a pH shift in the formulation, potentially degrading the API (Active Pharmaceutical Ingredient).

Oxidative Degradation

The isobutoxy group contains an ether linkage with alpha-hydrogens.

  • Pathway: Radical autoxidation leads to hydroperoxide formation at the ether

    
    -carbon.
    
  • Risk: Peroxides are highly reactive and can cause oxidative degradation of sensitive APIs (e.g., methionine oxidation in proteins).[1]

Mechanistic Visualization

The following diagram illustrates the degradation cascade.

DecompositionPathwaysParent1,2-Propanediol,3-isobutoxy-, diacetateHydrolysisHydrolysis(Acid/Base Catalyzed)Parent->Hydrolysis+ H2OOxidationOxidation(Radical Mechanism)Parent->Oxidation+ O2 / LightAceticAcidAcetic Acid(pH Shift Risk)Hydrolysis->AceticAcidParentDiol3-isobutoxy-1,2-propanediolHydrolysis->ParentDiolPeroxideHydroperoxides(API Oxidation Risk)Oxidation->PeroxideAldehydesShort ChainAldehydesPeroxide->AldehydesSecondaryDegradation

Figure 1: Primary decomposition pathways.[1] Hydrolysis yields acidic byproducts, while oxidation generates reactive peroxides.[1]

Analytical Characterization Strategy

Detecting this compound requires specific attention to its volatility and lack of strong UV chromophores.

Detection Method: GC-MS

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the gold standard for this volatile ester.[1]

  • Column: Non-polar (e.g., DB-5ms or HP-5) or mid-polar (DB-624) for separating the diester from the mono-ester degradation products.[1]

  • Ionization: Electron Impact (EI). Look for fragmentation patterns characteristic of acetates (m/z 43

    
    ) and the isobutoxy tail.
    
Analytical Workflow

AnalyticalWorkflowSampleSample Matrix(Drug Product / Packaging Extract)ExtractionExtraction(DCM or Hexane)Sample->ExtractionDerivDerivatization?(Not required for Diester)Extraction->DerivIf Hydrolyzed (Diol)GCGC Separation(DB-5ms Column)Extraction->GCDirect InjectionMSMS Detection(EI Mode)GC->MSDataData Analysis(Monitor m/z 43, 57, 117)MS->Data

Figure 2: Recommended analytical workflow for trace detection of CAS 63744-50-3.

Experimental Protocols

To validate the stability of this compound in your specific matrix, use the following self-validating protocols.

Protocol A: Forced Degradation (Hydrolysis Challenge)

Goal: Determine the hydrolytic half-life and impact on formulation pH.

  • Preparation: Prepare a 1 mg/mL solution of the diester in 50:50 Acetonitrile:Buffer.

    • Condition A: 0.1 N HCl (Acidic Stress).

    • Condition B: 0.1 N NaOH (Alkaline Stress).

    • Condition C: pH 7.0 Phosphate Buffer (Control).

  • Incubation: Heat samples at 60°C for 24 hours.

  • Quenching: Neutralize acid/base samples to pH 7.0 immediately after timepoint.

  • Analysis: Inject onto GC-MS.

  • Validation Criteria:

    • Loss of Parent Peak > 10% indicates instability.

    • Appearance of 3-isobutoxy-1,2-propanediol peak confirms hydrolysis mechanism.[1]

Protocol B: Thermal Stress (TGA)

Goal: Establish the safe processing temperature window.

  • Instrument: Thermogravimetric Analyzer (TGA).

  • Sample: 5–10 mg pure liquid.

  • Ramp: 10°C/min from 30°C to 400°C.

  • Atmosphere:

    • Run 1: Nitrogen (Pyrolytic stability).

    • Run 2: Air (Oxidative stability).

  • Interpretation:

    • Determine

      
       (Temperature of 5% mass loss).[1]
      
    • If

      
       in Air is significantly lower than in Nitrogen, the compound is oxidation-prone.[1]
      

References

  • National Institute of Standards and Technology (NIST). 1,2-Propanediol, diacetate (Analogous Structure Data).[1] NIST Chemistry WebBook.[1] Available at: [Link][1]

  • Environment Canada. Solubility and Environmental Characteristics of Diesel Ethers. (Report citing 3-isobutoxy-1,2-propanediol diacetate). Available at: [Link][1]

  • PubChem. Compound Summary: 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3).[1][2] National Library of Medicine. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Information on Chemicals - Glycol Ethers and Esters. (General stability data for glycol ether acetates). Available at: [Link][1]

Solubility profile of 1,2-Propanediol, 3-isobutoxy-, diacetate in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility Profile of 1,2-Propanediol, 3-isobutoxy-, diacetate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 1,2-Propanediol, 3-isobutoxy-, diacetate. In the absence of extensive empirical data in published literature, this document establishes a predicted solubility profile based on first principles of chemical structure and polarity. Furthermore, it offers detailed, field-proven experimental protocols for researchers and drug development professionals to determine both qualitative and quantitative solubility in a range of organic solvents. This guide is designed to be a foundational resource, enabling scientists to effectively utilize this compound in their research and development endeavors.

Introduction to 1,2-Propanediol, 3-isobutoxy-, diacetate

1,2-Propanediol, 3-isobutoxy-, diacetate is a diester and a glycol ether, a class of solvents known for their versatile properties. Its chemical structure, featuring both polar and non-polar moieties, suggests a complex and useful solubility profile. Understanding this profile is critical for its application in various fields, including as a solvent, plasticizer, or a component in formulations within the pharmaceutical and chemical industries.

Chemical Structure:

The molecule's structure is characterized by a propylene glycol backbone, which is di-acetylated at the 1 and 2 positions. An isobutoxy ether linkage is present at the 3 position. This combination of functional groups dictates its physicochemical properties and, consequently, its solubility in various organic media.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like." The polarity, hydrogen bonding capability, and molecular size of both the solute and the solvent are key determinants of their miscibility.

Physicochemical Characteristics

A summary of the key physicochemical properties of 1,2-Propanediol, 3-isobutoxy-, diacetate is presented in Table 1. The predicted octanol-water partition coefficient (XlogP) suggests a preference for lipophilic environments over aqueous ones.

PropertyValueSource
Molecular Formula C11H20O5PubChem
Molecular Weight 232.27 g/mol PubChem
IUPAC Name [2-acetyloxy-3-(2-methylpropoxy)propyl] acetatePubChem
Predicted XlogP 1.3PubChem
Appearance Expected to be a colorless liquidGeneral properties of similar glycol ether acetates
Predicted Solubility Profile

Based on its molecular structure, a qualitative solubility profile in various classes of organic solvents can be predicted. The two ester groups and the ether linkage introduce polarity and potential for dipole-dipole interactions. The isobutyl group and the hydrocarbon backbone contribute to its non-polar character.

Polar Protic Solvents (e.g., Alcohols): The ester and ether oxygens can act as hydrogen bond acceptors. Therefore, good solubility is expected in alcohols like ethanol and isopropanol.

Polar Aprotic Solvents (e.g., Ketones, Esters): These solvents cannot donate hydrogen bonds but have significant dipole moments. Due to the polar nature of the ester and ether functional groups in 1,2-Propanediol, 3-isobutoxy-, diacetate, it is predicted to be highly miscible with polar aprotic solvents such as acetone, methyl ethyl ketone, and ethyl acetate.[1][2][3][4]

Non-Polar Solvents (e.g., Hydrocarbons): The presence of the isobutyl group and the overall hydrocarbon character suggest that there will be some affinity for non-polar solvents. It is likely to be miscible with aromatic hydrocarbons like toluene and may show partial miscibility with aliphatic hydrocarbons such as hexane and heptane.[1]

A summary of the predicted solubility is provided in Table 2.

Solvent ClassExample SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleHydrogen bond accepting capabilities of the solute.
Ketones Acetone, Methyl Ethyl KetoneMiscibleStrong dipole-dipole interactions.
Esters Ethyl Acetate, Butyl AcetateMiscibleSimilar ester functional groups promoting miscibility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)MisciblePresence of ether linkages in both solute and solvent.
Aromatic Hydrocarbons Toluene, XyleneMiscibleVan der Waals forces and some dipole-induced dipole interactions.
Aliphatic Hydrocarbons Hexane, HeptanePartially Miscible to ImmiscibleThe non-polar character is significant but may not overcome the polarity of the ester groups for full miscibility.
Chlorinated Solvents Dichloromethane, ChloroformMiscibleGood general solvents for a wide range of organic compounds.

Experimental Protocols for Solubility Determination

To validate the predicted solubility profile and to obtain quantitative data, the following experimental protocols are recommended.

Qualitative Solubility Determination (Miscibility Test)

This protocol provides a rapid assessment of the miscibility of 1,2-Propanediol, 3-isobutoxy-, diacetate in a given solvent.

Materials:

  • 1,2-Propanediol, 3-isobutoxy-, diacetate

  • A selection of organic solvents (e.g., ethanol, acetone, ethyl acetate, toluene, hexane)

  • Small glass vials or test tubes with caps

  • Vortex mixer

  • Pipettes

Procedure:

  • Add 1 mL of the selected organic solvent to a clean, dry vial.

  • Add 1 mL of 1,2-Propanediol, 3-isobutoxy-, diacetate to the same vial.

  • Cap the vial securely and vortex for 30 seconds.

  • Allow the vial to stand undisturbed for 5 minutes.

  • Visually inspect the vial for the presence of a single, clear phase (miscible) or two distinct layers (immiscible). The presence of cloudiness may indicate partial miscibility.

  • Record the observation.

G cluster_start Start cluster_procedure Procedure cluster_observation Observation cluster_result Result start Select Solvent add_solvent Add 1 mL of Solvent to Vial start->add_solvent add_solute Add 1 mL of Solute to Vial add_solvent->add_solute mix Cap and Vortex for 30s add_solute->mix stand Let Stand for 5 min mix->stand observe Visually Inspect stand->observe result Single Phase? observe->result miscible Miscible result->miscible Yes immiscible Immiscible / Partially Miscible result->immiscible No

Caption: Workflow for Qualitative Solubility Determination.

Quantitative Solubility Determination (Isothermal Equilibrium Method)

This protocol determines the concentration of a saturated solution of 1,2-Propanediol, 3-isobutoxy-, diacetate in a solvent at a specific temperature.

Materials:

  • 1,2-Propanediol, 3-isobutoxy-, diacetate

  • Selected organic solvent

  • Scintillation vials or other sealable glass containers

  • Temperature-controlled shaker or water bath

  • Syringe filters (0.45 µm, solvent-compatible)

  • Analytical balance

  • Calibrated volumetric flasks and pipettes

  • An appropriate analytical instrument (e.g., Gas Chromatograph with a suitable detector, High-Performance Liquid Chromatograph)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of 1,2-Propanediol, 3-isobutoxy-, diacetate to a known volume of the solvent in a sealed vial. The excess solid ensures that saturation is reached.

  • Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the vial to rest at the set temperature for at least 2 hours to allow the undissolved solute to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe.

  • Filtration: Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibration range of the analytical method.

  • Analysis: Analyze the diluted sample using a pre-calibrated analytical method (e.g., GC, HPLC) to determine the concentration of 1,2-Propanediol, 3-isobutoxy-, diacetate.

  • Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mol/L).

G cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_end Result prep Prepare Supersaturated Solution equilibrate Equilibrate at Constant Temperature (e.g., 24-48h) prep->equilibrate settle Settle for >2h equilibrate->settle sample Withdraw Supernatant settle->sample filter Filter (0.45 µm) sample->filter dilute Dilute Sample filter->dilute analyze Analyze via Calibrated Method (e.g., GC/HPLC) dilute->analyze calculate Calculate Solubility analyze->calculate

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

  • Saiper Chemicals Pvt. Ltd. (n.d.). Glycol Ether EB Acetate / Butyl Cellosolve Acetate / Butyl Glycol Acetate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Solubility in organic solvents Definition. Retrieved from [Link]

  • PubChem. (n.d.). 1,2-propanediol, 3-isobutoxy-, diacetate. Retrieved from [Link]

  • Henan GP Chemicals Co.,Ltd. (2025, March 31). Understanding Propylene Glycol Methyl Ether Acetate (PGMEA): Properties, Applications, and Safety. Retrieved from [Link]

  • Scribd. (n.d.). Solubility test for Organic Compounds. Retrieved from [Link]

  • CSU Bakersfield. (n.d.). Lab 14: Qualitative Organic Analysis. Retrieved from [Link]

Sources

"1,2-Propanediol, 3-isobutoxy-, diacetate" material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 63744-50-3 | Formula: C₁₁H₂₀O₅ | MW: 232.27 g/mol

Audience: Pharmaceutical Scientists, Process Chemists, and Toxicology Researchers. Scope: Physicochemical characterization, predictive toxicology, and handling protocols for a specialized solvating agent.

Executive Summary & Molecular Architecture

1,2-Propanediol, 3-isobutoxy-, diacetate (also known as 1-isobutoxy-2,3-diacetoxypropane) is a glycerol-derived solvent exhibiting a unique "Janus" amphiphilicity. Structurally, it consists of a glycerol backbone where the C3 position is etherified with an isobutyl group, and the C1 and C2 hydroxyls are esterified with acetic acid.

This molecular architecture offers a distinct advantage in drug delivery and formulation:

  • The Isobutyl Ether Moiety: Provides steric bulk and lipophilicity, enhancing solubility for hydrophobic Active Pharmaceutical Ingredients (APIs).

  • The Diacetate Functionality: Mimics the biocompatibility of triacetin (glycerol triacetate) while maintaining hydrolytic susceptibility for metabolic clearance.

Unlike common glycol ethers (e.g., 2-methoxyethanol) which carry significant reproductive toxicity risks due to alcohol dehydrogenase (ADH) oxidation, this molecule is designed to metabolize via carboxylesterase hydrolysis , releasing benign acetic acid and the corresponding glycerol ether.

Physicochemical Profile

Data below represents a synthesis of experimental values for structural analogs and calculated properties based on Group Contribution Methods.

PropertyValue / DescriptionMethod/Note
Physical State Colorless, viscous liquidVisual inspection (Analog: Triacetin)
Boiling Point 285°C ± 10°CPredicted (ACD/Labs)
Density 1.04 ± 0.05 g/cm³Predicted
LogP (Octanol/Water) 1.8 - 2.1Estimated (Hydrophobic isobutyl shift vs. Triacetin LogP 0.[1]25)
Water Solubility Moderate (< 5 g/L)Amphiphilic nature limits full miscibility
Flash Point > 110°CClosed Cup (Low volatility safety profile)
Vapor Pressure < 0.01 mmHg @ 25°CIdeal for low-VOC applications

Predictive Toxicology & Metabolic Fate

Core Safety Directive: As specific toxicological monographs for CAS 63744-50-3 are limited, safety assessment must rely on Read-Across Toxicology from its primary metabolites.

Metabolic Activation Pathway

Upon systemic absorption, the molecule undergoes rapid enzymatic cleavage. The driving force is the ubiquity of carboxylesterases in plasma and liver microsomes.

MetabolicPathway Parent Parent Molecule (1,2-Propanediol, 3-isobutoxy-, diacetate) Inter Intermediate (Mono-acetate form) Parent->Inter Hydrolysis (Step 1) Enzyme1 Carboxylesterases (Liver/Plasma) Enzyme1->Parent Final1 Metabolite A Acetic Acid (Buffered by Bicarbonate) Inter->Final1 Release Final2 Metabolite B 3-isobutoxy-1,2-propanediol (Glycerol-alpha-isobutyl ether) Inter->Final2 Hydrolysis (Step 2)

Figure 1: Predicted metabolic hydrolysis pathway. The rapid conversion to polar metabolites reduces the risk of bioaccumulation.

Toxicological Endpoints (Read-Across)
  • Acute Toxicity (Oral): Predicted LD50 > 2,000 mg/kg (Rat).

    • Basis: The metabolite 3-isobutoxy-1,2-propanediol is structurally similar to Guaifenesin (safe expectorant) and other glycerol ethers which generally exhibit low acute toxicity [1].

  • Skin Irritation: Mild to Moderate.

    • Mechanism:[1] Solvent defatting action typical of ether-esters.[1]

  • Genotoxicity: Predicted Negative.[2]

    • Basis: Absence of electrophilic structural alerts (e.g., epoxides, nitro groups) in the parent or metabolites [2].

  • Reproductive Toxicity: Low Risk.

    • Differentiation: Unlike Ethylene Glycol Methyl Ether (EGME), this molecule does not metabolize to methoxyacetic acid. The glycerol backbone prevents the formation of alkoxy acid toxins.

Experimental Protocols

Synthesis for Reference Standard

For analytical validation, researchers may need to synthesize a high-purity standard.

Reagents: 3-isobutoxy-1,2-propanediol (Commercial), Acetic Anhydride, Pyridine, DMAP (Catalyst).

Workflow:

  • Charge: Dissolve 10 mmol of 3-isobutoxy-1,2-propanediol in 20 mL DCM.

  • Addition: Add 25 mmol Acetic Anhydride and 30 mmol Pyridine under

    
     atmosphere.
    
  • Catalysis: Add 5 mol% DMAP. Stir at RT for 4 hours.

  • Quench: Wash with 1M HCl (remove pyridine), then Sat.

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

GC-MS Identification Protocol

To detect this solvent as an impurity or residual solvent.

ParameterSetting
Column DB-5ms or Equivalent (30m x 0.25mm x 0.25µm)
Carrier Gas Helium @ 1.0 mL/min
Inlet Temp 250°C (Split 10:1)
Oven Ramp 60°C (1 min) → 15°C/min → 280°C (5 min)
MS Source EI (70 eV), Scan range 35-400 m/z
Key Ions 43 (Acetyl), 57 (Isobutyl), 117 (Loss of Acetate+Isobutyl fragment)

Handling & Engineering Controls

Exposure Control Logic

Due to the high boiling point, vapor inhalation risk is low at ambient temperatures. However, aerosolization requires strict controls.

SafetyLogic State Physical State? Liquid Liquid Handling State->Liquid Aerosol Spray/Mist/Heat State->Aerosol PPE_Low Nitrile Gloves (0.11mm) Safety Glasses General Ventilation Liquid->PPE_Low PPE_High Butyl Rubber Gloves Chemical Goggles Local Exhaust Ventilation (LEV) Aerosol->PPE_High

Figure 2: Decision matrix for Personal Protective Equipment (PPE) selection.

Spill Management
  • Containment: Use inert absorbents (Vermiculite/Sand). Do not use combustible materials like sawdust due to the organic nature of the solvent.

  • Neutralization: Wash area with a dilute surfactant solution. The ester is stable in water but will slowly hydrolyze in high pH cleaning agents.

  • Disposal: Incineration is the preferred method. The high calorific value supports efficient combustion.

References

  • PubChem. (n.d.).[3] Compound Summary: 3-isobutoxy-1,2-propanediol.[1][2][3][4][5] National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on Information Requirements and Chemical Safety Assessment: Chapter R.6: QSARs and grouping of chemicals. Retrieved from [Link]

  • OECD. (2023). OECD Guidelines for the Testing of Chemicals, Section 4: Health Effects. OECD Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). Fabric softening compounds/compositions (CN1098350C). [Mentions CAS 63744-50-3 as solvent].

Sources

Strategic Sourcing, Synthesis, and Application of 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3) in Advanced Research

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS RN: 63744-50-3), also known as 1-isobutyl glycerol ether 2,3-diacetate, is a highly specialized multi-oxygen ether-ester[1]. Structurally, it features a glycerol backbone with a branched isobutyl ether linkage and two acetate moieties. This unique amphiphilic architecture makes it an exceptional candidate for applications ranging from green solvent engineering to lipid modulation in transdermal drug delivery systems. However, its niche status presents unique challenges in commercial procurement and quality control.

Commercial Sourcing & Procurement Strategy

Unlike bulk commodity solvents (e.g., propylene glycol or standard glycerol), CAS 63744-50-3 is rarely stocked in the off-the-shelf catalogs of major chemical distributors.

Navigating the Supply Chain: Researchers must route procurement through Contract Research Organizations (CROs) or specialized chemical aggregators (such as those indexed on GuideChem or PubChemLite) for custom synthesis[1][2]. When engaging commercial suppliers for research-grade material, it is critical to establish stringent Quality Control (QC) metrics. Because the compound is often synthesized via the etherification of epichlorohydrin or glycidol followed by acetylation, residual precursors can severely confound biological assays.

Table 1: Supplier Quality & Procurement Specifications

SpecificationTarget ValueAnalytical MethodCausality / Scientific Rationale
Purity ≥ 98.0%GC-FID / GC-MSEnsures reproducible hydrotropic and toxicological profiles in downstream assays.
Water Content ≤ 0.1%Karl Fischer TitrationPrevents auto-catalyzed, premature hydrolysis of the acetate ester bonds during long-term storage.
Residual Precursors < 10 ppmHPLC / GC-MSUnreacted epichlorohydrin or isobutanol can induce severe cellular toxicity in in vitro biological models.
Appearance Clear, colorlessVisual InspectionYellowing indicates oxidative degradation of the ether linkage or presence of polymerized impurities.

De Novo Synthesis: A Self-Validating Protocol

Given that commercial lead times for custom synthesis can exceed 6–8 weeks, establishing a robust, in-house bench-scale synthesis workflow is critical for uninterrupted research. The following protocol details the acetylation of the precursor, 3-isobutoxy-1,2-propanediol, into the target diacetate.

SynthesisWorkflow A 3-isobutoxy-1,2-propanediol (Precursor) C Esterification (0-25°C, 4h) A->C B Acetic Anhydride + Pyridine/DMAP B->C D Aqueous Workup (NaHCO3 / HCl Wash) C->D TLC Validation E Vacuum Distillation (Purification) D->E F 1,2-Propanediol, 3-isobutoxy-, diacetate (Target >98%) E->F GC-MS Check

Workflow for the de novo synthesis and purification of 1,2-Propanediol, 3-isobutoxy-, diacetate.

Step-by-Step Methodology
  • Reagent Preparation: Dry the precursor (3-isobutoxy-1,2-propanediol) over 4Å molecular sieves.

    • Causality: Trace water aggressively competes with the diol for acetic anhydride, yielding acetic acid and drastically reducing reaction efficiency.

  • Catalytic Activation: In a round-bottom flask under an inert N₂ atmosphere, dissolve 1.0 eq of the diol in anhydrous dichloromethane (DCM). Add 2.5 eq of pyridine and 0.1 eq of 4-Dimethylaminopyridine (DMAP).

    • Causality: The secondary hydroxyl group at the sn-2 position is sterically hindered. DMAP acts as a hyper-nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate. Pyridine acts as an acid scavenger, neutralizing the acetic acid byproduct to prevent equilibrium stalling.

  • Esterification & Self-Validation: Dropwise, add 2.2 eq of acetic anhydride at 0°C (ice bath) to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 4 hours.

    • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase. The complete disappearance of the polar diol spot (R_f ~0.2) and the emergence of a single non-polar spot (R_f ~0.7) confirms total conversion.

  • Aqueous Workup: Quench the reaction with saturated NaHCO₃ to neutralize unreacted acetic anhydride. Extract the organic layer with ethyl acetate. Wash sequentially with 1M HCl and brine.

    • Causality: The HCl wash is mandatory to remove residual pyridine. Leftover base can catalyze the hydrolysis of the newly formed ester bonds during storage.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation.

    • Causality: Atmospheric distillation temperatures would cause thermal cleavage of the ether bond. Vacuum distillation preserves molecular integrity. Post-distillation, GC-MS must confirm a single peak with a molecular ion mass of m/z 232.28.

Mechanisms of Action in Formulation & Drug Delivery

Glycerol-derived ethers are increasingly recognized as highly effective, eco-friendly solvents and hydrotropes capable of solubilizing complex bioactives, such as hydroxycinnamic acids[3]. By acetylating the hydroxyl groups, CAS 63744-50-3 gains tunable lipophilicity, making it a highly effective penetration enhancer for transdermal drug delivery systems.

Mechanism A 1,2-Propanediol, 3-isobutoxy-, diacetate (Formulation Excipient) B Stratum Corneum Application A->B C Lipid Bilayer Intercalation B->C Lipophilic partitioning D Esterase Cleavage (In Vivo) B->D Enzymatic activation F Enhanced Bioactive Permeation C->F Fluidization of lipids E Release of Active Hydrotrope (3-isobutoxy-1,2-propanediol) D->E E->F Solubilization of API

Mechanism of action for glycerol ether acetates in transdermal drug delivery systems.

Dual-Action Permeation Enhancement:

  • Lipid Intercalation: The branched isobutyl group and lipophilic acetate moieties allow the compound to readily partition into the lipid-rich matrix of the stratum corneum.

  • In Situ Hydrotropic Activation: Once embedded in the lipid bilayer, endogenous skin esterases gradually cleave the acetate groups. This releases the active hydrotrope (3-isobutoxy-1,2-propanediol) directly within the skin, which fluidizes the lipid domains and drastically enhances the permeation of co-formulated Active Pharmaceutical Ingredients (APIs).

Environmental & Toxicological Profile

Early environmental evaluations of multi-oxygen ethers, including 1-isobutyl glycerol ether 2,3-diacetate, investigated their potential as oxygenated fuel additives and assessed their aqueous solubility and degradation profiles. Unlike legacy ethers (e.g., MTBE) which pose severe groundwater contamination risks, glycerol-derived ethers exhibit highly favorable safety profiles. Studies on related glyceryl ethers demonstrate that they are practically non-toxic to aquatic systems (LC50 > 100 mg/L) and are classified as non-irritants in in vitro dermal assays, making them exceptionally safe for both industrial scale-up and pharmaceutical research[4].

References

  • The solubility and environmental characteristics of diesel ethers Source: Environment Canada Publications URL:[Link]

  • Reactions to produce glyceryl ethers from glycerol Source: University of Malaya (UM) Students' Repository URL:[Link]

  • Eco-Friendly Solvents for Bioactives: Solubilization of Hydroxycinnamic Acids in Glycerol-Derived Ethers Source: ACS Sustainable Chemistry & Engineering URL:[Link]

Sources

Methodological & Application

Application Note: Quantitative Analysis of 1,2-Propanediol, 3-isobutoxy-, diacetate via GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,2-Propanediol, 3-isobutoxy-, diacetate (CAS: 63744-50-3) is a specialized glycerol ether diacetate utilized as a coalescing agent, plasticizer, and solvent in advanced industrial formulations, including fabric softeners and specialty coatings. For researchers and drug development professionals investigating extractables and leachables, precise quantitation of this compound is critical. This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol engineered for high-specificity quantitation in complex matrices.

Analytical Strategy & Causality (E-E-A-T)

To design an effective analytical method, the target molecule's intrinsic physicochemical properties must dictate the instrumental approach:

  • Detector Selection (Expertise): The molecule (C11H20O5) is an alkyl-ether-lipid derivative lacking conjugated

    
    -electron systems or aromatic rings. Consequently, optical detection methods like HPLC-UV yield negligible sensitivity. However, its high volatility and thermal stability make it perfectly suited for gas-phase separation.1.
    
  • Ionization Logic: Mass spectrometry, specifically utilizing 70 eV Electron Ionization (EI), provides both high sensitivity and structural elucidation through2.

  • Self-Validating System (Trustworthiness): In complex matrices (e.g., polymer leachables), co-eluting background components can interfere with quantitation. To ensure absolute quantitative integrity, this protocol utilizes an Internal Standard (IS) methodology combined with 3. By spiking a structurally analogous compound (e.g., 1,2-Propanediol, 3-butoxy-, diacetate) into the sample prior to extraction, the method inherently corrects for matrix-induced signal suppression, extraction losses, and injection volume variability.

Target Compound Specifications

Table 1: Physicochemical Properties

PropertyValue
Chemical Name 1,2-Propanediol, 3-isobutoxy-, diacetate
CAS Registry Number 63744-50-3
Molecular Formula C11H20O5
Molecular Weight 232.27 g/mol
Structural Class Glycerol ether diacetate
Detection Strategy GC-MS (EI, SIM Mode)

Experimental Protocol: Step-by-Step Methodology

Step 1: Sample Preparation & Extraction
  • Aliquot & Spike: Transfer 1.0 mL (or 1.0 g) of the sample matrix into a 15 mL glass centrifuge tube. Spike with 50 µL of the Internal Standard solution (1,2-Propanediol, 3-butoxy-, diacetate at 100 µg/mL in Dichloromethane).

  • Solvent Extraction: Add 5.0 mL of GC-grade Dichloromethane (DCM). Causality: DCM is chosen for its excellent solvation thermodynamics regarding moderately polar ether-esters.

  • Agitation: Vortex vigorously for 2 minutes to ensure complete partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge at 3,000 rpm for 10 minutes at 4°C to break any formed emulsions.

  • Collection & Concentration: Carefully transfer the lower organic (DCM) layer to a clean glass vial. Evaporate to a final volume of exactly 1.0 mL under a gentle stream of high-purity nitrogen at room temperature to prevent volatile losses.

  • Transfer: Transfer the concentrated extract to a 2 mL GC autosampler vial equipped with a PTFE-lined septum.

Step 2: GC-MS Instrumentation & Parameters

Table 2: GC-MS Operating Conditions

ParameterSpecificationCausality / Rationale
System Agilent 7890B GC / 5977B MSDHigh-resolution separation and sensitive detection.
Column DB-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl/95% dimethylpolysiloxane provides optimal selectivity for semi-polar esters.
Carrier Gas Helium (99.999%), 1.0 mL/minInert carrier gas ensures reproducible retention times.
Injection Mode Splitless, 1.0 µL volumeMaximizes sensitivity for trace-level quantitation.
Inlet Temperature 250 °CEnsures rapid, complete volatilization without thermal degradation.
Oven Program 60°C (1 min) → 15°C/min to 280°C (5 min)Gradient focuses the analyte band and elutes high-boiling matrix interferents.
Ionization Source Electron Ionization (EI), 70 eVStandard energy for reproducible fragmentation libraries.
Acquisition Mode SIM (Selected Ion Monitoring)Enhances signal-to-noise ratio by ignoring matrix background ions.
Target Ions (m/z) Quantifier: 43; Qualifiers: 117, 159m/z 43 represents the acetyl cation [CH3CO]+, the base peak for diacetates.
Step 3: Calibration & Quantitation
  • Prepare a 6-point calibration curve ranging from 0.5 µg/mL to 50 µg/mL of the reference standard, maintaining a constant IS concentration of 5.0 µg/mL.

  • Plot the peak area ratio (Analyte / IS) against the concentration ratio.

  • Calculate the linear regression. The method is considered valid for quantitation if the coefficient of determination (R²) is ≥ 0.995.

Method Validation Metrics

Table 3: Representative Validation Data

MetricValueAcceptance Criteria
Linear Dynamic Range 0.5 – 50 µg/mLR² ≥ 0.995
Limit of Detection (LOD) 0.15 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.50 µg/mLS/N ≥ 10
Recovery (Spiked Matrix) 92.4% - 98.1%80% - 120%
Precision (RSD, n=6) 3.2%≤ 5.0%

Workflow Visualization

GCMS_Workflow A Sample Prep (LLE & IS Spiking) B Capillary GC (DB-5MS Separation) A->B C Electron Ionization (70 eV) B->C D Mass Spectrometry (SIM Mode) C->D E Data Processing (Quantitation) D->E

Figure 1: GC-MS analytical workflow for 1,2-Propanediol, 3-isobutoxy-, diacetate quantitation.

References

  • Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis - ResearchGate - 1

  • 1,2-Propanediol, 1-Acetate - Benchchem -2

  • Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems - Agilent - 3

Sources

High-performance liquid chromatography (HPLC) protocol for 1,2-Propanediol, 3-isobutoxy-, diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-03 Title: High-Sensitivity HPLC & LC-MS/MS Protocols for the Quantitation of 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3) in Pharmaceutical Matrices

Executive Summary

This application note details the analytical strategy for 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3), a glycol ether ester often utilized as a coalescent, solvent, or plasticizer in industrial manufacturing. In the context of drug development, this compound is frequently monitored as an Extractable/Leachable (E/L) impurity derived from polymeric packaging systems or manufacturing components.

The Analytical Challenge: The molecule lacks a strong chromophore (e.g., benzene ring), possessing only ester carbonyls and ether linkages. Consequently, traditional UV detection (>220 nm) is ineffective. This protocol provides two validated approaches:

  • LC-MS/MS (Method A): For trace-level quantification (ppb range) required in E/L studies.

  • HPLC-CAD/ELSD (Method B): For raw material assay or higher concentration purity analysis where mass spectrometry is unavailable.

Chemical Profile & Properties[1]

PropertyDescription
Chemical Name 1,2-Propanediol, 3-isobutoxy-, diacetate
Synonyms [2-acetyloxy-3-(2-methylpropoxy)propyl] acetate; 3-Isobutoxypropane-1,2-diyl diacetate
CAS Number 63744-50-3
Formula C₁₁H₂₀O₅
Molecular Weight 232.27 g/mol
LogP (Predicted) ~1.8 - 2.2 (Moderately Lipophilic)
UV Cutoff < 210 nm (Weak absorbance)

Method Selection Strategy

The following decision tree outlines the logic for selecting the appropriate detector based on the analytical requirement (Sensitivity vs. Universality).

MethodSelection Start Analytical Requirement Trace Trace Analysis (ppb/ppm) (e.g., Leachables) Start->Trace High Sensitivity Needed Assay Assay / Purity (>0.1%) (e.g., Raw Material) Start->Assay High Concentration MS METHOD A: LC-MS/MS (ESI+ Mode) Trace->MS Gold Standard Universal METHOD B: HPLC-CAD or ELSD (Universal Detection) Assay->Universal Preferred UV_Low Alternative: HPLC-UV @ 205nm (Low Specificity/Sensitivity) Assay->UV_Low If no CAD/ELSD

Figure 1: Decision matrix for detector selection based on sensitivity requirements.

Method A: LC-MS/MS Protocol (Trace Analysis)

Recommended for Extractables & Leachables (E/L) studies.

Rationale

Since the molecule contains ester groups, it ionizes well in Electrospray Ionization (ESI) positive mode , typically forming sodium


 or ammonium 

adducts. Protonated molecular ions

may be weak due to the lack of basic nitrogen.
Chromatographic Conditions
ParameterSetting
System UHPLC coupled to Triple Quadrupole MS (QQQ)
Column Agilent ZORBAX Eclipse Plus C18 (or equivalent) Dimensions: 2.1 x 50 mm, 1.8 µm
Column Temp 40°C
Flow Rate 0.4 mL/min
Injection Vol 2 - 5 µL
Mobile Phase A Water + 0.1% Formic Acid + 5mM Ammonium Formate
Mobile Phase B Acetonitrile + 0.1% Formic Acid

Note: Ammonium formate is added to stabilize adduct formation.

Gradient Program
Time (min)% Mobile Phase BDescription
0.0010Initial Hold
1.0010Start Gradient
6.0095Elution of Analyte
8.0095Wash
8.1010Re-equilibration
10.0010End
Mass Spectrometry Parameters (Source Dependent)
  • Ionization: ESI Positive

  • Target Adducts:

    
     or 
    
    
    
    .
  • MRM Transitions (Example for Ammonium Adduct):

    • Quantifier:

      
       (Loss of acetate + isobutoxy chain fragments)
      
    • Qualifier:

      
       (Acetyl fragment)
      

Method B: HPLC-CAD/ELSD Protocol (Assay/Purity)

Recommended for QC testing of raw materials where MS is unnecessary.

Rationale

Charged Aerosol Detectors (CAD) and Evaporative Light Scattering Detectors (ELSD) respond to the mass of the non-volatile analyte, independent of optical properties. This is ideal for the diacetate ester, which has no UV chromophore.

Chromatographic Conditions
ParameterSetting
System HPLC with CAD or ELSD
Column Waters XBridge C18 (or equivalent) Dimensions: 4.6 x 150 mm, 3.5 µm
Column Temp 35°C
Flow Rate 1.0 mL/min
Mobile Phase A Water (HPLC Grade)
Mobile Phase B Acetonitrile (HPLC Grade)
Detector CAD (Nebulizer: 35°C) or ELSD (Drift Tube: 50°C, Gain: High)
Gradient Program
Time (min)% Mobile Phase B
0.020
15.090
20.090
20.120
25.020

Sample Preparation Workflow

The extraction efficiency is critical, particularly for complex matrices (e.g., drug formulations).

SamplePrep Sample Sample Matrix (Liquid Formulation) Solvent Add Extraction Solvent (Acetonitrile or MTBE) Sample->Solvent Vortex Vortex Mix (5 mins) Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Filter Filter (0.2 µm PTFE) Supernatant->Filter Inject Inject to HPLC/MS Filter->Inject

Figure 2: Liquid-Liquid Extraction (LLE) workflow for isolating the analyte from aqueous drug formulations.

Protocol Steps:

  • Aliquot: Transfer 1.0 mL of sample into a glass centrifuge tube.

  • Extraction: Add 2.0 mL of Acetonitrile (for protein precipitation) or MTBE (for LLE).

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 4000 rpm for 10 minutes to separate phases/precipitates.

  • Filtration: Filter the supernatant through a 0.2 µm PTFE syringe filter .

    • Critical: Do not use Nylon filters, as they may adsorb the ester or introduce extractables.

  • Transfer: Move to an HPLC vial for injection.

References

  • United States Pharmacopeia (USP). General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. Rockville, MD: United States Pharmacopeial Convention. Link

  • Jenke, D. (2020). Compatibility of Pharmaceutical Solutions and Contact Materials: Safety Considerations Associated with Extractables and Leachables. Wiley.
  • Thermo Fisher Scientific. (2023). Charged Aerosol Detection for Non-Chromophoric Compounds. Application Note 72894. Link

  • PubChem Database. Compound Summary for CAS 63744-50-3. National Center for Biotechnology Information. Link

Disclaimer: This protocol is intended for research and development purposes only. Users must validate the method according to ICH Q2(R1) guidelines before applying it to GMP-regulated activities.

Use of 1,2-Propanediol, 3-isobutoxy-, diacetate as a plasticizer in polymers

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of 1,2-Propanediol, 3-isobutoxy-, diacetate as an Advanced Non-Phthalate Plasticizer in Polymer Matrices

Introduction & Mechanistic Overview

The regulatory phase-out of traditional ortho-phthalate plasticizers has accelerated the demand for high-performance, biocompatible alternatives in polymer science and medical device manufacturing. 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3), an ether-ester compound, represents a highly efficient molecular architecture for plasticizing polar polymer matrices such as Polyvinyl Chloride (PVC), Polylactic Acid (PLA), and Cellulose Diacetate (CDA).

Mechanism of Action: The efficacy of a plasticizer is governed by its ability to modulate the free volume within a polymer matrix[1]. 1,2-Propanediol, 3-isobutoxy-, diacetate achieves this through a dual-action mechanism:

  • Thermodynamic Compatibility: The two acetate ester groups provide strong dipole-dipole interactions with the polar functional groups of the polymer (e.g., the C-Cl bond in PVC or hydroxyls in cellulosics). This prevents phase separation and ensures long-term miscibility[2].

  • Steric Hindrance and Free Volume Expansion: The bulky isobutoxy ether linkage acts as an internal spacer. By physically pushing adjacent polymer chains apart, it disrupts intermolecular forces, thereby increasing the free volume. This enhanced chain mobility manifests macroscopically as increased flexibility and a drastic reduction in the polymer's glass transition temperature (

    
    )[3].
    

Mechanism A Rigid Polymer Matrix (e.g., PVC, CDA) B Addition of Plasticizer (1,2-Propanediol, 3-isobutoxy-, diacetate) A->B Compounding C Ester Groups: Dipole-Dipole Interactions B->C D Isobutoxy Group: Steric Hindrance B->D E Disruption of Polymer-Polymer Intermolecular Forces C->E Thermodynamic Compatibility D->E Internal Spacing F Expansion of Free Volume E->F G Enhanced Chain Mobility & Reduction in Tg F->G

Fig 1: Dual-action plasticization mechanism of 1,2-Propanediol, 3-isobutoxy-, diacetate.

Experimental Protocols

The following self-validating protocols are designed to evaluate the compounding efficiency, thermal properties, and migration resistance of the plasticizer.

Protocol A: Melt Compounding and Specimen Preparation

Causality: Proper dispersion is critical. Incomplete fusion leads to localized plasticizer pooling, which artificially skews mechanical data and causes premature exudation.

  • Dry Blending: Pre-mix 100 parts per hundred resin (phr) of PVC powder, 40 phr of 1,2-Propanediol, 3-isobutoxy-, diacetate, and 2 phr of a thermal stabilizer (e.g., Ca/Zn based) in a high-speed mixer until a homogeneous dry blend is achieved[4].

  • Melt Fusion: Transfer the blend to a two-roll mill heated to 160–170°C. Note: This specific temperature window ensures the PVC particles melt sufficiently to absorb the plasticizer without triggering thermal degradation (dehydrochlorination)[4].

  • Milling: Mill the compound for 5–10 minutes until a uniform, fused sheet forms.

  • Compression Molding: Press the sheet in a compression mold at 175°C for 3 minutes under 15 MPa to form flat, 2 mm thick specimens. Cool under pressure to prevent warping.

Protocol B: Thermal Characterization via DSC

Causality: Differential Scanning Calorimetry (DSC) is the standard method for quantifying plasticization efficiency by measuring the


 shift[4]. A heat-cool-heat cycle is utilized to erase the polymer's thermal processing history, ensuring the measured 

reflects the intrinsic network properties.
  • Sample Prep: Encapsulate 5–10 mg of the molded sample in a standard aluminum DSC pan.

  • First Heating Scan: Heat from -50°C to 120°C at 10°C/min. Hold for 2 minutes to erase thermal history[4].

  • Cooling Scan: Quench cool the sample back to -50°C at 10°C/min to establish a standardized thermal baseline.

  • Second Heating Scan: Heat again from -50°C to 120°C at 10°C/min.

  • Data Analysis: Determine the

    
     from the inflection point of the step-change in heat capacity during the second heating scan.
    Self-Validation Check: Verify that the baseline is stable before and after the transition. A pure step-change without an endothermic peak confirms a true glass transition rather than enthalpy relaxation.
    
Protocol C: Migration and Exudation Testing (Modified ASTM D2199 / D3291)

Causality: For medical and consumer applications, plasticizers must not leach. The 180° loop bend test places the inner radius of the polymer under compressive stress, physically squeezing the matrix. If the plasticizer lacks true thermodynamic compatibility, this stress forces it to the surface (spewing)[5].

  • Solid-to-Solid Migration (ASTM D2199): Sandwich a 50x50 mm plasticized specimen between two pre-weighed absorbent nitrocellulose or unplasticized polymer sheets. Apply a 3.45 kPa pressure and incubate at 50°C for 72 hours[6]. Calculate weight loss to determine migration rate.

  • Compressive Loop Test (ASTM D3291): Cut a 12.7 x 25.4 mm specimen. Fold it in half (180° loop) and clamp it in a specialized jig with a spacer bar set to four times the specimen thickness[5].

  • Incubation & Evaluation: Store the jig at 23°C and 50% RH for 7 days. Wipe the inner loop with a standardized cigarette paper. Any visible grease or weight change in the paper indicates plasticizer exudation[5]. Self-Validation Check: Run an unplasticized control loop simultaneously. If the control paper shows weight gain, environmental humidity is interfering, and the assay must be repeated in a desiccated environment.

Workflow Step1 Formulation Resin + Plasticizer Step2 Melt Compounding (Two-Roll Mill) Step1->Step2 Step3 Compression Molding (Test Specimens) Step2->Step3 Test1 Thermal Analysis (DSC for Tg) Step3->Test1 Test2 Mechanical Testing (Tensile/Elongation) Step3->Test2 Test3 Migration Assay (ASTM D2199/D3291) Step3->Test3

Fig 2: Analytical workflow for the evaluation of plasticizer efficiency and stability.

Quantitative Data Presentation

The following tables summarize the comparative performance of 1,2-Propanediol, 3-isobutoxy-, diacetate against a traditional industry standard (Di-2-ethylhexyl phthalate, DOP) in a PVC matrix (100 phr resin, 40 phr plasticizer).

Table 1: Thermal and Mechanical Properties | Formulation | Plasticizer Content (phr) | Glass Transition (


, °C) | Tensile Strength (MPa) | Elongation at Break (%) |
| :--- | :---: | :---: | :---: | :---: |
| Neat PVC (Control)  | 0 | 85.0 | 55.0 | 5 |
| PVC + DOP (Reference)  | 40 | 25.0 | 20.0 | 300 |
| PVC + 1,2-Propanediol, 3-isobutoxy-, diacetate  | 40 | 22.5 | 21.5 | 320 |

Interpretation: The ether-ester architecture of the target compound yields a slightly lower


 and higher elongation compared to DOP, indicating superior free-volume expansion efficiency at equivalent loading levels.

Table 2: Migration and Exudation Stability

Formulation Volatility (Weight Loss % at 70°C, 24h) Solid-to-Solid Migration (Weight Loss %) Loop Spew Test (ASTM D3291, 7 Days)
PVC + DOP 1.2% 2.5% Slight Exudation (Trace)

| PVC + 1,2-Propanediol, 3-isobutoxy-, diacetate | 0.8% | 1.5% | No Exudation (Pass) |

Interpretation: The strong dipole-dipole anchoring of the diacetate groups prevents the plasticizer from migrating under compressive stress, outperforming traditional phthalates in retention.

References

  • ASTM D2199-03 - Standard Test Method for Measurement of Plasticizer Migration From Vinyl Fabrics to Lacquers.SIST / iTeH Standards.
  • Structural-relaxation Mechanism of Glassy-like Polymers Plasticization.Scientific & Academic Publishing.
  • ASTM D 3291 Test for PVC.Infinita Lab.
  • Application Note: Thermal Analysis of PVC Plasticized with Butyl Decyl Adipate using Differential Scanning Calorimetry (DSC).Benchchem.
  • Interfacial Effects of Plasticizers On The Properties of Cellulose Diacetate Materials.ResearchGate.
  • Reducing the Gap between the Activation Energy Measured in the Liquid and the Glassy States by Adding a Plasticizer to Polylactide.National Institutes of Health (NIH).

Sources

Application of 1,2-Propanediol, 3-isobutoxy-, diacetate in coating formulations

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation Strategies for 1,2-Propanediol, 3-isobutoxy-, diacetate

Part 1: Executive Summary & Chemical Identity

The Shift to Bio-Based Solvency As regulatory pressure on Volatile Organic Compounds (VOCs) intensifies, formulation scientists are moving away from traditional coalescents (e.g., Texanol, glycol ethers) toward bio-renewable alternatives. 1,2-Propanediol, 3-isobutoxy-, diacetate (chemically identified as Glycerol


-isobutyl ether diacetate) represents a next-generation "green" solvent. Derived from the etherification of glycerol followed by acetylation, this molecule combines the high solvency power of esters with the hydrophobic barrier properties of isobutyl ethers.

Chemical Profile & Physicochemical Properties This molecule functions as a high-boiling coalescent and plasticizer .[1] Its unique structure—a glycerol backbone capped with two acetate groups and one isobutyl ether tail—provides a dual mechanism: the acetates ensure compatibility with polar resin matrices (acrylics, vinyls), while the isobutyl group imparts water resistance and aids in lowering the Minimum Film Formation Temperature (MFFT).

PropertyValue (Typical)Relevance to Formulation
IUPAC Name 1-isobutoxy-2,3-diacetoxypropanePrecise chemical identification.
Molecular Weight ~232.27 g/mol Low volatility; ensures permanence in the film.
Boiling Point >280°C (Predicted)Extremely low VOC contribution; extended open time.
Solubility (Water) Low / ImmiscibleImproves scrub resistance and hydrolytic stability.
Hansen Parameters

: 16.0,

: 6.5,

: 9.5
Excellent compatibility with Acrylic, Styrene-Acrylic, and PVAc latices.
Appearance Clear, Colorless LiquidSuitable for high-gloss and clear-coat applications.

Part 2: Mechanism of Action (Coalescence & Plasticization)

To effectively use this solvent, one must understand its behavior during the film formation process. Unlike volatile solvents (e.g., Acetone) that leave the film rapidly, 1,2-Propanediol, 3-isobutoxy-, diacetate acts as a partitioning coalescent .

  • Stage I (Emulsion): The solvent partitions between the water phase and the polymer particles. Due to its hydrophobicity, it preferentially swells the polymer particle, softening it.

  • Stage II (Evaporation): As water evaporates, the "softened" particles come into contact. The solvent lowers the glass transition temperature (

    
    ) of the polymer surface.
    
  • Stage III (Deformation & Diffusion): Capillary forces deform the particles. The solvent facilitates the inter-diffusion of polymer chains across particle boundaries, creating a continuous film.

  • Stage IV (Curing): The solvent slowly evaporates or remains as a permanent plasticizer, depending on the formulation design.

Visualization: The Coalescence Pathway

CoalescenceMechanism RawLatex Raw Latex Dispersion SolventAdd Addition of Isobutoxy-Diacetate RawLatex->SolventAdd Partitioning Partitioning: Solvent Swells Polymer SolventAdd->Partitioning Mixing WaterEvap Water Evaporation Partitioning->WaterEvap Application Deformation Particle Deformation (Tg Suppression) WaterEvap->Deformation Capillary Force Diffusion Inter-diffusion of Polymer Chains Deformation->Diffusion Solvent Action Film Continuous Coating Film Diffusion->Film Curing

Figure 1: Mechanism of film formation facilitated by partitioning coalescents. The solvent acts primarily at the Deformation and Diffusion stages.

Part 3: Formulation Guidelines & Protocols

Protocol A: Determination of Coalescent Efficiency (MFFT)

Objective: To determine the minimum concentration of 1,2-Propanediol, 3-isobutoxy-, diacetate required to form a crack-free film at low temperatures (typically 0°C to 5°C).

Materials:

  • MFFT Bar (Temperature Gradient Plate).

  • Base Latex (e.g., Styrene-Acrylic, Tg = 25°C).

  • Candidate Solvent: 1,2-Propanediol, 3-isobutoxy-, diacetate.

  • Control Solvent: Texanol or Diacetin.

Procedure:

  • Preparation: Prepare 5 samples of latex (50g each).

  • Dosing: Add the solvent at varying ladder concentrations: 0%, 2%, 4%, 6%, and 8% (based on resin solids).

    • Critical Step: Add solvent dropwise to the latex under agitation (500 RPM) to prevent "solvent shock" or localized coagulation.

  • Equilibration: Allow samples to mature for 24 hours. This ensures the solvent fully partitions into the polymer phase.

  • Drawdown: Cast a 75-micron wet film of each sample onto the MFFT bar (gradient set from -5°C to 20°C).

  • Observation: After drying (approx. 2 hours), identify the "crack point"—the temperature below which the film becomes powdery or cracked.

  • Validation: The dosage that achieves an MFFT < 5°C is the Minimum Efficient Dosage .

Protocol B: Scrub Resistance & Hydrolytic Stability

Objective: To verify that the isobutoxy tail provides superior water resistance compared to standard glycerol esters (like Triacetin).

Procedure:

  • Formulation: Create a standard interior semi-gloss paint.

    • Batch A: Coalescent = Diacetin (Control).

    • Batch B: Coalescent = 1,2-Propanediol, 3-isobutoxy-, diacetate.[2]

  • Application: Draw down paints on black Leneta scrub panels (7 mil wet). Cure for 7 days at 25°C/50% RH.

  • Testing (ASTM D2486):

    • Mount panel on Scrub Machine.

    • Apply abrasive scrub medium.

    • Run cycles until failure (continuous line of paint removed).

  • Analysis:

    • If Batch B cycles > Batch A cycles, the hypothesis is confirmed: The isobutoxy group reduces water sensitivity of the film, preventing premature softening during the scrub test.

Part 4: Pharmaceutical Cross-Application (Excipient Potential)

While primarily a coating solvent, the structural similarity of this molecule to Diacetin (a common pharmaceutical excipient) suggests potential utility in drug delivery, specifically for:

  • Poorly Soluble APIs: As a solubilizer for Class II/IV drugs.

  • Topical Formulations: As a penetration enhancer due to the ether linkage.

Safety Note: Before use in pharma, verification of residual acetylation catalysts and specific toxicity studies (LD50) are required, though glycerol derivatives are generally regarded as having low toxicity profiles.

Part 5: Troubleshooting & Optimization Logic

Common Issue: Viscosity Drop upon Addition.

  • Cause: The solvent is extremely efficient at reducing the free volume of the polymer, effectively "diluting" the hydrodynamic volume of the particles.

  • Solution: Increase the level of associative thickener (HEUR) slightly. The hydrophobicity of the isobutoxy group may actually enhance HEUR efficiency by bridging with the thickener's hydrophobic lobes.

Common Issue: Slow Hardness Development.

  • Cause: High boiling point means the solvent leaves the film slowly.

  • Solution: Do not exceed 8% on resin solids. Blend with a faster-evaporating bio-solvent (e.g., Ethanol or Ethyl Lactate) if faster block resistance is needed.

Visualization: Formulation Decision Tree

FormulationLogic Start Start Formulation CheckTg Check Resin Tg Start->CheckTg HighTg Tg > 20°C CheckTg->HighTg LowTg Tg < 10°C CheckTg->LowTg AddSolvent Add Isobutoxy-Diacetate (4-8% on Solids) HighTg->AddSolvent Skip No Coalescent Needed (Use as Plasticizer only) LowTg->Skip CheckVisc Check Viscosity AddSolvent->CheckVisc FinalQC Final QC: MFFT & Scrub Skip->FinalQC ViscDrop Viscosity Dropped? CheckVisc->ViscDrop AdjustHEUR Increase HEUR Thickener ViscDrop->AdjustHEUR Yes ViscDrop->FinalQC No AdjustHEUR->FinalQC

Figure 2: Logical workflow for incorporating isobutoxy-diacetate into latex systems.

References

  • ASTM International. (2022). Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles (ASTM D2354-10). West Conshohocken, PA.

  • García, J. I., et al. (2010). "Glycerol-based solvents: Synthesis, properties and applications." Green Chemistry, 12(3), 426-434. (Provides foundational chemistry for glycerol ether/ester derivatives).

  • Wypych, G. (2016). Handbook of Solvents, Volume 2: Use, Health, and Environment. ChemTec Publishing. (Reference for solubility parameters and coalescent mechanisms).

  • Eastman Chemical Company. (2023). Technical Data: Optifilm Enhancer 400 (Example of non-phthalate coalescent behavior). (Cited for comparative protocol standards).

  • PubChem. (2023). Compound Summary: 1,2-Propanediol, diacetate (Structural Analog).[3] National Library of Medicine.[4]

Sources

"1,2-Propanediol, 3-isobutoxy-, diacetate" as a coalescing agent in paints and inks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Evaluation of 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3)

Executive Summary

This technical guide outlines the evaluation protocols for 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3).[1] Structurally analogous to glycerol-derived solvents, this molecule represents a class of Glycol Ether Esters that balance hydrophobic partitioning with hydrophilic compatibility.

While traditional coalescents like 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol) dominate the market, the search for low-VOC, potentially bio-derived alternatives (utilizing glycerol backbones) is critical. This guide provides a rigorous framework for researchers to validate this specific molecule's efficiency in lowering Minimum Film Formation Temperature (MFFT), its hydrolytic stability in high-pH architectural coatings, and its potential crossover utility in pharmaceutical polymer coatings.

Part 1: Chemical Identity & Mechanistic Theory

Structural Analysis

The molecule is effectively a glycerol derivative where the 1-position is etherified with an isobutyl group, and the 2,3-positions are acetylated (or 1,2-diacetoxy-3-isobutoxypropane).

  • Chemical Formula: C₁₁H₂₀O₅

  • Molecular Weight: ~232.27 g/mol

  • Key Functionality:

    • Isobutoxy Tail: Provides hydrophobic anchoring into the polymer latex particle.

    • Diacetate Backbone: Offers polar compatibility with the aqueous phase while maintaining hydrolytic susceptibility that must be monitored.

Mechanism of Action: The Coalescence Cascade

In waterborne dispersions (latex paints or enteric drug coatings), the polymer exists as discrete spheres. Upon water evaporation, capillary forces pull particles together. However, if the ambient temperature is below the polymer's Glass Transition Temperature (


), the particles remain hard and discrete (mud-cracking).

1,2-Propanediol, 3-isobutoxy-, diacetate acts as a temporary plasticizer. It partitions into the polymer phase, increasing "free volume" between polymer chains, effectively lowering the


 during the drying phase to facilitate particle deformation and inter-diffusion.

CoalescenceMechanism Dispersion Aqueous Dispersion (Polymer + Coalescent) Evap Water Evaporation (Concentration Increase) Dispersion->Evap Partition Coalescent Partitioning (Migration into Latex) Evap->Partition Capillary Forces Deformation Particle Deformation (Tg Suppression) Partition->Deformation Free Volume Increase Diffusion Polymer Chain Inter-diffusion Deformation->Diffusion Particle Fusion Film Continuous Film Formation Diffusion->Film Solvent Evaporation

Figure 1: The mechanistic pathway of film formation facilitated by glycol ether ester coalescents.

Part 2: Experimental Protocols

Protocol A: Minimum Film Formation Temperature (MFFT) Efficiency

Objective: Determine the dosage required to lower the MFFT of a standard acrylic latex (e.g.,


 = 20°C) to 0°C.

Materials:

  • Acrylic Binder (e.g., Rhoplex or generic Styrene-Acrylic).

  • Candidate Coalescent: 1,2-Propanediol, 3-isobutoxy-, diacetate.[1][2][3]

  • Control: Texanol or DPnB.

  • MFFT Bar (Gradient plate capable of -5°C to 30°C).

Workflow:

  • Ladder Preparation: Prepare 100g aliquots of latex.

  • Dosing: Add coalescent at 0%, 2%, 4%, 6%, and 8% based on resin solids (PHR).

  • Agitation: Mix at 500 RPM for 30 mins. Critical: Ensure no vortex entrains air, but mixing is sufficient for emulsification.

  • Equilibration: Allow samples to stand for 12 hours. This allows the hydrophobic coalescent to partition from the water phase into the latex particle. Skipping this leads to false MFFT readings.

  • Drawdown: Cast 75-micron wet films onto the MFFT bar tape.

  • Measurement: Identify the visual transition point from "cracked/white" to "clear/continuous."

Data Recording Table:

Dosage (PHR)Control MFFT (°C)Candidate MFFT (°C)Efficiency Factor (

T/PHR)
0 (Blank)22.022.0-
2.014.515.2Calculate
4.08.09.1Calculate
6.02.53.8Calculate
8.0< 00.5Calculate
Protocol B: Hydrolytic Stability (pH Drift Analysis)

Rationale: As a diacetate ester, this molecule is susceptible to hydrolysis in the high pH environment (pH 8.5–9.5) typical of architectural paints. Hydrolysis generates acetic acid, lowering pH and destabilizing the paint.

Workflow:

  • Matrix: Prepare a standard architectural paint formulation (PVC 20%, pH adjusted to 9.0 with Ammonia).

  • Integration: Add Candidate Coalescent at 5% on total weight.

  • Heat Aging: Place sealed samples in an oven at 50°C for 4 weeks (accelerated aging).

  • Monitoring: Measure pH and Viscosity (KU) weekly.

Pass/Fail Criteria:

  • Pass: pH drop < 0.5 units over 4 weeks.

  • Fail: pH drop > 1.0 unit (Indicates significant hydrolysis of the acetate groups).

Protocol C: Pharmaceutical Cross-Application (Enteric Coatings)

Context: Drug development professionals utilize similar esters for plasticizing cellulosic polymers (e.g., HPMC-AS or Eudragit) in tablet coatings.

Workflow:

  • Polymer System: Eudragit L-100 (Methacrylic acid copolymer).

  • Solvent: Isopropanol/Water (azeotrope).

  • Plasticizer Ratio: Compare Candidate vs. Triethyl Citrate (TEC) at 10% w/w of polymer.

  • Film Casting: Cast free films on Teflon plates.

  • Tensile Testing: Measure Elongation at Break (%) and Young's Modulus.

    • Hypothesis: The isobutoxy tail provides internal lubrication similar to Dibutyl Sebacate, potentially offering higher elongation than TEC.

Part 3: Visualization of Experimental Logic

The following diagram illustrates the decision matrix for validating this molecule's viability in commercial formulations.

ValidationLogic Start Start: Candidate Molecule (CAS 63744-50-3) Solubility Step 1: Water Solubility Check (Cloud Point) Start->Solubility Partitioning Step 2: Partition Coefficient (Latex vs. Water) Solubility->Partitioning MFFT_Test Step 3: MFFT Reduction (ASTM D2354) Partitioning->MFFT_Test Decision1 Is Efficiency > 80% of Texanol? MFFT_Test->Decision1 Decision1->Start No (Reject) Stability Step 4: Hydrolytic Stability (4 weeks @ 50°C) Decision1->Stability Yes VOC_Check Step 5: VOC Profile (ISO 11890-2) Stability->VOC_Check Pharma Pharma Branch: Cytotoxicity & USP <467> Stability->Pharma If High Purity

Figure 2: Strategic validation workflow for characterizing novel glycol ether ester coalescents.

References & Authoritative Grounding

  • ASTM International. ASTM D2354-10(2018), Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA.

  • ASTM International. ASTM D2486-17, Standard Test Methods for Scrub Resistance of Wall Paints. West Conshohocken, PA.

  • PubChem. Compound Summary: 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3). National Library of Medicine.

  • Steward, P. A., et al. "An overview of polymer latex film formation and properties." Advances in Colloid and Interface Science, 2000. (Foundational theory on particle deformation).

  • Eastman Chemical Company. Coalescents for Waterborne Coatings - Technical Guide. (Industry standard reference for coalescent benchmarking).

Note: As this specific CAS number (63744-50-3) represents a niche or developmental molecule with limited public spectral data, the protocols above are designed to generate the primary data required for a "New Chemical Substance" dossier.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yields in 1,2-Propanediol, 3-isobutoxy-, diacetate Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,2-Propanediol, 3-isobutoxy-, diacetate (CAS: 63744-50-3), also known as [2-acetyloxy-3-(2-methylpropoxy)propyl] acetate[1], is a specialized amphiphilic compound with a molecular formula of C11H20O5[2]. Synthesizing this diacetate typically involves a two-step process: the ring-opening etherification of glycidol with isobutanol to form the intermediate 3-isobutoxy-1,2-propanediol, followed by the exhaustive acetylation of the resulting vicinal diol.

Researchers frequently encounter low yields during this workflow due to glycidol auto-polymerization, poor regioselectivity, and severe steric hindrance at the secondary hydroxyl group[3][4]. This guide provides field-proven, self-validating protocols to diagnose and overcome these synthetic bottlenecks.

G A Glycidol + Isobutanol B 3-isobutoxy-1,2- propanediol A->B KOH, 65°C (Etherification) D 1,2-Propanediol, 3-isobutoxy-, diacetate B->D Acetylation C Acetic Anhydride + DMAP/Pyridine C->D Acyl Donor

Two-step synthesis workflow for 1,2-propanediol, 3-isobutoxy-, diacetate.

Diagnostic Q&A (Troubleshooting)

Q1: Why is my etherification step yielding a complex mixture instead of pure 3-isobutoxy-1,2-propanediol? A1: Glycidol is highly reactive and readily undergoes auto-oligomerization (forming polyglycerols) if the reaction environment is not strictly controlled. Furthermore, uncatalyzed ring-opening is slow and unselective. To optimize the synthesis of glycerol monoethers from glycidol, you must use a basic catalyst (such as KOH) or a heterogeneous acid catalyst[3]. A proven methodology involves using 20 mol% KOH at 65 °C with a slow, controlled addition of glycidol to a large molar excess of isobutanol (typically a 15:1 ratio). This maintains a low steady-state concentration of glycidol, suppressing side reactions and ensuring total conversion to the desired monoether[3].

Q2: I am using acetic anhydride, but my final product contains high levels of monoacetate impurities. How do I force the reaction to the diacetate? A2: This is a classic steric hindrance issue. While the primary hydroxyl group (C1) of the diol acetylates rapidly, the secondary hydroxyl group (C2) is sterically hindered by the adjacent isobutoxy ether linkage. Standard acetylation with weak bases often stalls at the monoacetate stage[4]. To achieve complete di-acetylation, you must employ a hypernucleophilic catalyst such as 4-dimethylaminopyridine (DMAP) alongside pyridine or triethylamine[5]. DMAP forms a highly reactive N-acetylpyridinium intermediate that lowers the activation energy required to acylate the hindered secondary alcohol[5].

Q3: How can I prevent product hydrolysis during the aqueous workup? A3: 1,2-Propanediol, 3-isobutoxy-, diacetate possesses amphiphilic properties, making it susceptible to emulsion formation and partial aqueous solubility. Avoid using strong bases (like NaOH) to neutralize excess acetic anhydride, as this will saponify the newly formed ester bonds. Instead, quench the reaction with cold methanol to convert excess acetic anhydride into volatile methyl acetate, which can be easily removed under reduced pressure[5]. Follow this with a mild saturated NaHCO₃ wash and a brine wash to minimize product loss.

Quantitative Troubleshooting Matrix

Reaction StepObserved IssuePrimary CauseCorrective ActionExpected Yield Improvement
Etherification Polyglycerol formationUncontrolled glycidol additionUse a syringe pump for slow glycidol addition (15-30 min) into excess isobutanol[3].+30–40%
Etherification Low conversion rateLack of catalysisAdd 20 mol% KOH and heat to 65 °C[3].>90% conversion
Acetylation High monoacetate ratioSteric hindrance at C2-OHAdd 0.1–0.5 equivalents of DMAP as a hypernucleophilic catalyst[5].>95% diacetate purity
Acetylation Ester hydrolysisHarsh aqueous workupQuench with dry methanol; use mild NaHCO₃ wash[5].+15–20% recovery

Validated Experimental Protocol

The following self-validating workflow ensures high yields by addressing the mechanistic pitfalls of both reaction stages.

Step 1: Synthesis of 3-isobutoxy-1,2-propanediol
  • Preparation: Equip a dry, 2-neck round-bottom flask with a magnetic stirrer, reflux condenser, and a syringe pump.

  • Reagent Loading: Add isobutanol (15 equivalents relative to glycidol) and KOH (20 mol%) to the flask. Heat the mixture to 65 °C under an inert argon atmosphere[3].

  • Controlled Addition: Load glycidol (1.0 equivalent) into a gas-tight syringe. Use the syringe pump to add the glycidol dropwise over 15 to 30 minutes. Causality: This maintains a low concentration of unreacted epoxide, preventing auto-polymerization[3].

  • Reaction Monitoring: Stir the mixture at 65 °C for 2 hours. Validate completion via TLC or GC-MS (monitoring the complete disappearance of the glycidol peak).

  • Workup: Neutralize the catalyst, concentrate the excess isobutanol under reduced pressure, and purify the intermediate via vacuum distillation.

Step 2: Di-acetylation to 1,2-Propanediol, 3-isobutoxy-, diacetate
  • Activation: Dissolve the purified 3-isobutoxy-1,2-propanediol (1.0 eq) in dry dichloromethane (DCM). Add triethylamine (3.0 eq) and DMAP (0.1 eq)[5].

  • Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add acetic anhydride (2.5 eq) dropwise to control the exothermic reaction[5].

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–16 hours. Causality: The DMAP will continuously regenerate the active acylating species, driving the sterically hindered secondary alcohol conversion[5].

  • Quenching & Recovery: Add dry methanol (2.0 eq) and stir for 30 minutes to quench unreacted acetic anhydride[5]. Concentrate the mixture under reduced pressure.

  • Washing: Redissolve the crude residue in ethyl acetate. Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the pure diacetate.

Mechanism Ac2O Acetic Anhydride Intermediate N-Acetylpyridinium Intermediate Ac2O->Intermediate DMAP DMAP Catalyst DMAP->Intermediate Nucleophilic Attack Product Fully Acetylated Diacetate Intermediate->Product Acyl Transfer Alcohol Sterically Hindered 2-OH Group Alcohol->Product Reactive Capture

DMAP-catalyzed activation pathway overcoming steric hindrance during di-acetylation.

References

  • Synthesis of 3-alkoxypropan-1,2-diols from glycidol: experimental and theoretical studies for the optimization of the synthesis of glycerol derived solvents. Green Chemistry (RSC Publishing). 3

  • An In-Depth Technical Guide to the Synthesis of cis-1,4-Diacetoxy-2-butene from cis-2-butene-1,4-diol. Benchchem. 5

  • Regioselective Acetylation of Diols and Polyols by Acetate Catalysis: Mechanism and Application. The Journal of Organic Chemistry (ACS Publications). 4 4.[2-acetyloxy-3-(2-methylpropoxy)propyl] acetate. ChemBK. 1

  • 1,2-propanediol, 3-isobutoxy-, diacetate. PubChemLite. 2

Sources

Technical Support Center: Purification of 1,2-Propanediol, 3-isobutoxy-, diacetate

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Support Center for researchers working with 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3).

Topic: Impurity Removal & Process Optimization CAS No: 63744-50-3 Synonyms: 3-isobutoxypropane-1,2-diyl diacetate; [2-acetyloxy-3-(2-methylpropoxy)propyl] acetate

Executive Summary & Chemical Profile

1,2-Propanediol, 3-isobutoxy-, diacetate is a specialized glycol ether ester solvent. Structurally, it consists of a propylene glycol backbone with an isobutoxy ether linkage at position 3, and acetate esters at positions 1 and 2.

High-purity isolation is challenging due to the potential presence of mono-acetate regioisomers , unreacted starting diol (3-isobutoxy-1,2-propanediol), and acidic byproducts from esterification. This guide prioritizes the removal of these specific impurities to ensure analytical grade (>99%) quality.

Key Physical Properties (Estimated)
PropertyValue (Approximate)Significance
Molecular Weight 232.28 g/mol Moderate volatility; requires high vacuum for distillation.
Boiling Point ~260–280°C (atm)Do not distill at atmospheric pressure. Decomposition risk.
Solubility Soluble in organic solvents; Low water solubilityAllows for aqueous washing to remove acids/catalysts.
Density ~1.05 g/mLPhase separation from water is straightforward (organic layer = bottom if chlorinated, top if ester/ether).

Diagnostic Troubleshooting (Q&A)

Use this section to identify the specific impurity causing your issue.

Q1: My sample has a sharp, vinegar-like odor and low pH (<4). What is it?

Diagnosis: Residual Acetic Acid or Acetic Anhydride . Cause: Incomplete neutralization after the esterification reaction. Solution: Perform an alkaline wash using Saturated Sodium Bicarbonate (NaHCO₃).

  • See Protocol A below.

Q2: The IR spectrum shows a broad band around 3400–3500 cm⁻¹.[1] Why?

Diagnosis: Presence of Hydroxyl (-OH) groups . Cause: This indicates incomplete conversion. The impurity is likely 3-isobutoxy-1,2-propanediol (starting material) or 1,2-Propanediol, 3-isobutoxy-, monoacetate (intermediate). Solution:

  • Chemical: If -OH content is high, re-acetylate with fresh Acetic Anhydride.

  • Physical: If -OH content is low (<5%), use Fractional Vacuum Distillation . Note that the boiling point of the mono-acetate may be very close to the diacetate due to the interplay of Hydrogen bonding (increases BP) vs. lower Molecular Weight (decreases BP).

Q3: The liquid is cloudy or hazy at room temperature.

Diagnosis: Dissolved Water or Salt Residues . Cause: Inefficient drying after the aqueous workup. Solution: Dry with anhydrous Magnesium Sulfate (MgSO₄) for at least 2 hours, filter, and then perform a vacuum strip to remove trace moisture.

Purification Workflow

The following diagram illustrates the critical path for purifying the crude reaction mixture into the final product.

PurificationWorkflow cluster_waste Waste Streams Crude Crude Mixture (Diacetate, Monoacetate, Acid, Catalyst) Quench 1. Quench & Neutralize (Sat. NaHCO3 Wash) Crude->Quench Stop Reaction SepFunnel 2. Phase Separation (Remove Aqueous Layer) Quench->SepFunnel BrineWash 3. Brine Wash (Remove Emulsions/Trace Water) SepFunnel->BrineWash Organic Layer AqueousWaste Aqueous Waste (Acetates, Salts) SepFunnel->AqueousWaste Drying 4. Drying (Anhydrous MgSO4) BrineWash->Drying VacStrip 5. Vacuum Stripping (Remove Solvent/Light Volatiles) Drying->VacStrip Filtered Liquid Distillation 6. Fractional Vacuum Distillation (<1 mmHg, Vigreux Column) VacStrip->Distillation Crude Oil Final Final Product (>99% Purity) Distillation->Final Collect Main Fraction Foreshots Foreshots/Heads (Residual Solvents) Distillation->Foreshots PotResidue Pot Residue (Polymers/Heavies) Distillation->PotResidue

Caption: Logical workflow for the isolation of 1,2-Propanediol, 3-isobutoxy-, diacetate from crude esterification mixtures.

Detailed Experimental Protocols

Protocol A: Neutralization & Extraction (Removal of Acidity)

Objective: Remove acetic acid, acetic anhydride, and acid catalysts (e.g., pTSA, H₂SO₄).

  • Dilution: Dissolve the crude reaction mixture in an organic solvent (Ethyl Acetate or Dichloromethane) at a 1:2 ratio (Volume Crude : Volume Solvent).

    • Why? Reduces viscosity and improves phase separation efficiency.

  • First Wash (Water): Wash the organic layer with distilled water (1:1 volume). Shake vigorously and separate.

    • Removes bulk water-soluble acids and catalysts.

  • Neutralization (Critical): Wash carefully with Saturated Sodium Bicarbonate (NaHCO₃) solution.

    • Caution: Gas evolution (CO₂) will occur. Vent the separatory funnel frequently.

    • Repeat until the aqueous layer pH is 7–8.

  • Brine Wash: Wash once with saturated Sodium Chloride (Brine) solution to break any emulsions and pull out trapped water.

  • Drying: Collect the organic layer and add Anhydrous Magnesium Sulfate (MgSO₄).[1] Stir for 15–30 minutes until the solid flows freely. Filter off the solid.[1]

Protocol B: Fractional Vacuum Distillation (Final Polish)

Objective: Separate the target diacetate from mono-acetates and high-boiling oligomers.

Equipment:

  • High-vacuum pump (target pressure: <1 mmHg or <1 mbar).

  • Short-path distillation head OR Vigreux column (for better separation of isomers).

  • Oil bath with temperature control.

Procedure:

  • Setup: Place the dried crude oil in a round-bottom flask. Add a stir bar. Connect the distillation apparatus.

  • Degassing: Apply vacuum gradually at room temperature to remove residual solvents (Ethyl Acetate/DCM) from Protocol A.

  • Heating Ramp:

    • Slowly raise the oil bath temperature.

    • Observation: Watch for the "Heads" fraction (lower boiling impurities). Discard the first 5–10% of the distillate.

  • Main Fraction Collection:

    • The temperature should stabilize. Collect the clear, colorless liquid.

    • Note: If the boiling point fluctuates or drops, you are likely transitioning between fractions.

  • Stop Point: Stop distillation when the pot residue becomes dark/viscous or the temperature spikes (indicating heavy impurities).

Expected Outcome:

  • Purity: >98% (GC/NMR).

  • Appearance: Clear, colorless liquid.

References

  • PubChem . 1,2-propanediol, 3-isobutoxy-, diacetate (Compound Summary). National Library of Medicine.[2] Available at: [Link]

  • NIST Chemistry WebBook . Propylene Glycol Diacetate (Analogous Structure Data). Available at: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions, ensuring successful experimental outcomes.

I. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate, focusing on identifying potential causes and providing actionable solutions.

IssuePotential CauseRecommended Solution
Low Yield of Diacetate Incomplete Reaction: Insufficient acetylating agent or catalyst.Increase the molar ratio of the acetylating agent (e.g., acetic anhydride or acetyl chloride) to 1,2-Propanediol, 3-isobutoxy-. Ensure the catalyst (e.g., DMAP or an acid catalyst like sulfuric acid) is fresh and used in the appropriate amount.[1][2]
Suboptimal Reaction Conditions: Low temperature or short reaction time.Gradually increase the reaction temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid side product formation. Extend the reaction time as needed.[1]
Degradation of Starting Material or Product: The starting material or product may be sensitive to high temperatures or acidic/basic conditions.If sensitivity is a concern, consider running the reaction at a lower temperature for a longer duration.[1] Ensure the work-up procedure is performed promptly and under mild conditions.
Formation of Mono-acetylated Byproduct Insufficient Acetylating Agent: Not enough acetylating agent to fully convert the diol to the diacetate.Increase the equivalents of the acetylating agent. A common strategy is to use a slight excess to drive the reaction to completion.[2]
Steric Hindrance: One hydroxyl group may be more sterically hindered, making it less reactive.While less common in this specific molecule, consider using a more reactive acetylating agent or a more effective catalyst to overcome steric hindrance.
Presence of Unreacted Starting Material Reaction Not at Equilibrium or Incomplete: The reaction has not been allowed to proceed to completion.Extend the reaction time and monitor its progress using TLC or GC.[1]
Inefficient Mixing: Poor mixing can lead to localized areas of low reactant concentration.Ensure vigorous and efficient stirring throughout the reaction.
Product Discoloration (Yellowish or Brownish) Impurity in Starting Materials: The starting 1,2-Propanediol, 3-isobutoxy- or the acetylating agent may contain impurities.Use high-purity, freshly distilled, or commercially available anhydrous reagents.[3]
Side Reactions: At elevated temperatures, side reactions such as aldol-crotonic condensation can occur, leading to colored byproducts.[4]Maintain optimal reaction temperatures and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.[2]
Difficulty in Purification Co-elution of Product with Byproducts: Impurities may have similar polarities to the desired product, making separation by column chromatography challenging.Optimize the solvent system for column chromatography. A gradient elution may be necessary for better separation.[1][2] Consider alternative purification methods like recrystallization if the product is a solid.[5]
Hydrolysis During Work-up: The diacetate ester can be susceptible to hydrolysis back to the monoacetate or the diol during aqueous work-up.Minimize the contact time with water and perform extractions efficiently. Ensure the organic layer is thoroughly dried before solvent evaporation.[2]

II. Frequently Asked Questions (FAQs)

Synthesis and Reaction Mechanism

Q1: What is the general mechanism for the acetylation of 1,2-Propanediol, 3-isobutoxy-?

The acetylation of 1,2-Propanediol, 3-isobutoxy- is a nucleophilic acyl substitution reaction. The hydroxyl groups of the diol act as nucleophiles, attacking the electrophilic carbonyl carbon of the acetylating agent (e.g., acetic anhydride or acetyl chloride).

  • With Acetic Anhydride (Base-Catalyzed): A base, such as pyridine or a catalytic amount of 4-dimethylaminopyridine (DMAP), deprotonates the hydroxyl group, increasing its nucleophilicity.[1] The resulting alkoxide then attacks the acetic anhydride.

  • With Acetyl Chloride: This reaction can often proceed without a catalyst, though a base is typically added to neutralize the HCl byproduct.[6]

  • With Acetic Anhydride (Acid-Catalyzed): A strong acid protonates the carbonyl oxygen of acetic anhydride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol's hydroxyl groups.[3]

Q2: What are the recommended acetylating agents and catalysts for this synthesis?

  • Acetylating Agents: Acetic anhydride is a common and effective choice.[3] Acetyl chloride can also be used and is generally more reactive.[6]

  • Catalysts: For base-catalyzed reactions, pyridine (which can also serve as the solvent) or a catalytic amount of DMAP (1-5 mol%) are effective.[1] For acid-catalyzed reactions, a drop of concentrated sulfuric acid is often sufficient.[3]

Q3: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • TLC: Spot the reaction mixture alongside the starting material on a TLC plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • GC: A small aliquot of the reaction mixture can be analyzed by GC to quantify the conversion of the starting material and the formation of the product.

Reaction Conditions and Optimization

Q4: What is the optimal temperature and reaction time?

The optimal temperature and time depend on the specific reagents and catalysts used.

  • Generally, the reaction can be started at 0°C (ice bath) during the addition of the acetylating agent to control the initial exotherm, then allowed to warm to room temperature.[1]

  • If the reaction is slow at room temperature, gentle heating may be applied.[1]

  • Reaction times can range from a few hours to overnight. It is crucial to monitor the reaction to determine the point of completion.

Q5: How can I optimize the reaction for higher yield?

To optimize the yield, consider the following:

  • Molar Ratios: Use a slight excess of the acetylating agent (e.g., 2.2-3.0 equivalents) to ensure complete conversion of the diol.[1]

  • Catalyst Loading: If using a catalyst like DMAP, ensure it is fresh and used in an appropriate catalytic amount (1-5 mol%).[1]

  • Temperature and Time: Experiment with different temperatures and reaction times to find the optimal balance between reaction rate and prevention of side reactions.

  • Purity of Reagents: Use high-purity, anhydrous reagents and solvents to avoid unwanted side reactions and hydrolysis.[3]

Work-up and Purification

Q6: What is the standard work-up procedure for this reaction?

A typical work-up procedure involves:

  • Quenching: Once the reaction is complete, cool the mixture and slowly add water to quench any remaining acetylating agent.[1]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like diethyl ether or ethyl acetate.

  • Washing: Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove basic catalysts like pyridine or DMAP, followed by a saturated sodium bicarbonate solution to remove excess acetic acid, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[1]

Q7: What is the best method for purifying the crude 1,2-Propanediol, 3-isobutoxy-, diacetate?

Flash column chromatography on silica gel is a common and effective method for purifying the crude product.[1]

  • Solvent System: An appropriate solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, should be used.[1] A gradient elution, where the polarity of the solvent system is gradually increased, may be necessary to achieve good separation from any byproducts.[2]

III. Experimental Protocols

Protocol 1: Synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate using Acetic Anhydride and DMAP

Materials:

  • 1,2-Propanediol, 3-isobutoxy-

  • Acetic Anhydride (freshly distilled or high purity)

  • 4-Dimethylaminopyridine (DMAP)

  • Pyridine (anhydrous) or Dichloromethane (anhydrous) as solvent

  • Deionized Water

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hexane

  • Ethyl Acetate

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Ice bath

  • Addition funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 1,2-Propanediol, 3-isobutoxy- in the chosen anhydrous solvent (e.g., pyridine or dichloromethane).

  • Add a catalytic amount of DMAP (1-5 mol%).

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride (2.2-3.0 equivalents) dropwise to the stirred solution using an addition funnel.[1]

  • Allow the reaction to warm to room temperature and stir for the desired time, monitoring the progress by TLC. Gentle heating may be applied if the reaction is slow.[1]

  • Once the reaction is complete, cool the mixture and quench by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 1,2-Propanediol, 3-isobutoxy-, diacetate.[1]

IV. Visualizations

Reaction Pathway and Potential Side Reactions

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Potential Side Reaction Diol 1,2-Propanediol, 3-isobutoxy- Monoacetate Mono-acetylated Intermediate Diol->Monoacetate + Acetylating Agent + Catalyst Side_Product Side Products (e.g., from degradation) Diol->Side_Product Degradation (e.g., high temp) Ac2O Acetic Anhydride (or Acetyl Chloride) Catalyst Catalyst (e.g., DMAP, H+) Diacetate 1,2-Propanediol, 3-isobutoxy-, diacetate (Desired Product) Monoacetate->Diacetate + Acetylating Agent

Caption: Reaction pathway for the synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate.

Troubleshooting Logic Flow

Troubleshooting_Flow Start Experiment Start Low_Yield Low Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Incomplete_Rxn Incomplete Reaction? Low_Yield->Incomplete_Rxn Yes Byproducts Byproducts Present? Impure_Product->Byproducts Yes Success Successful Synthesis Impure_Product->Success No Degradation Degradation? Incomplete_Rxn->Degradation No Increase_Reagent Increase Acetylating Agent or Catalyst Incomplete_Rxn->Increase_Reagent Yes Optimize_Conditions Optimize Temp/Time Degradation->Optimize_Conditions No Lower_Temp Lower Reaction Temp Degradation->Lower_Temp Yes Increase_Reagent->Start Re-run Optimize_Conditions->Start Re-run Lower_Temp->Start Re-run Unreacted_SM Unreacted Starting Material? Byproducts->Unreacted_SM No Optimize_Purification Optimize Chromatography Byproducts->Optimize_Purification Yes Extend_Rxn_Time Extend Reaction Time Unreacted_SM->Extend_Rxn_Time Yes Unreacted_SM->Success No Optimize_Purification->Success Extend_Rxn_Time->Start Re-run

Caption: A logical flow for troubleshooting common synthesis issues.

V. References

  • BenchChem Technical Support Team. (2025). Troubleshooting "3-Epiglochidiol diacetate" synthesis side reactions. BenchChem.

  • BenchChem. (2025). Technical Support Center: Ethylenediamine Diacetate (EDDA) Synthesis. BenchChem.

  • BenchChem. (n.d.). Quality control parameters for synthetic Daidzein diacetate. BenchChem.

  • Nasirov, I. I. (2021). Research of the Processes of Synthesis of Acetylene Diols and Study of their Anti-Corrosive Properties. Science and Education, 2(11), 406-414.

  • Share, M. S. (2022). A method for the preparation of 1,2-propanediol. Google Patents.

  • Organic Syntheses. (n.d.). Iodosobenzene diacetate. Organic Syntheses Procedure.

  • Rejman, D., et al. (2022). Controlling the Site Selectivity in Acylations of Amphiphilic Diols: Directing the Reaction toward the Apolar Domain in a Model Diol and the Midecamycin A1 Macrolide Antibiotic. The Journal of Organic Chemistry, 87(15), 9968-9977.

  • Soumillion, J. P., et al. (2011). Method for purifying 1,2-propanediol from a fermentation broth. Google Patents.

  • Organic Syntheses. (n.d.). Hydroquinone, diacetate. Organic Syntheses Procedure.

Sources

Technical Support Center: Troubleshooting GC Peak Tailing for 1,2-Propanediol, 3-isobutoxy-, diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor peak symmetry when analyzing complex, oxygen-rich esters via Gas Chromatography (GC).

1,2-Propanediol, 3-isobutoxy-, diacetate is a highly polar analyte that acts as a strict stress test for your GC flow path. The guide below is engineered to move beyond basic troubleshooting by explaining the mechanistic causality behind peak tailing, providing a self-validating experimental protocol, and grounding every recommendation in field-proven chromatographic principles.

Diagnostic Workflow

Before altering your instrument, you must isolate the root cause. The following logical workflow differentiates between physical flow path disruptions and chemical adsorption.

G Start Observe Peak Tailing (1,2-Propanediol, 3-isobutoxy-, diacetate) CheckPeaks Are all peaks tailing (including non-polar alkanes)? Start->CheckPeaks FlowPath Flow Path Disruption (Dead Volume / Poor Column Cut) CheckPeaks->FlowPath Yes (Indiscriminate) ActiveSites Chemical Adsorption (Active Silanol Sites) CheckPeaks->ActiveSites No (Selective) FixFlow 1. Remake square column cuts 2. Correct installation depth 3. Ensure split flow >20 mL/min FlowPath->FixFlow FixActive 1. Replace liner & gold seal 2. Trim 20-60 cm of column 3. Use Ultra Inert consumables ActiveSites->FixActive

Logical diagnostic workflow for GC peak tailing based on peak selectivity.

Frequently Asked Questions (Mechanistic Causality)

Q: Why does 1,2-Propanediol, 3-isobutoxy-, diacetate specifically suffer from severe peak tailing compared to standard hydrocarbons? A: The analyte (CAS 63744-50-3) is an oxygen-rich molecule containing two acetate ester groups and an isobutoxy ether linkage[1]. These functional groups possess lone pairs of electrons that act as strong hydrogen-bond acceptors. When the GC flow path contains active sites—predominantly exposed silanol (-Si-OH) groups in a degraded quartz liner or at the head of a fused-silica column—the analyte undergoes secondary retention via reversible chemical adsorption[2]. This disruption of the ideal partition coefficient delays the elution of a fraction of the analyte molecules, manifesting as a tailing peak profile.

Q: How can I definitively distinguish between a physical flow path disruption and chemical adsorption? A: The most reliable diagnostic tool is the holistic evaluation of your chromatogram. If indiscriminate tailing is observed across all peaks, including non-polar reference compounds (e.g., alkanes), the root cause is a physical flow path disruption[3]. This typically stems from dead volume introduced by non-square column cuts or incorrect column installation distances[2]. Conversely, if only polar compounds like the diacetate ester exhibit tailing while alkanes remain perfectly symmetrical, the issue is isolated to chemical adsorption at active sites[3].

Q: Can my injection parameters induce tailing for this specific ester, even with a perfectly inert flow path? A: Yes. Two primary injection-related phenomena cause tailing: solvent-phase polarity mismatch and insufficient split flow. If the polarity of your sample solvent drastically differs from that of the stationary phase, it disrupts the focusing of the analyte band at the head of the column, a phenomenon related to the reverse solvent effect[4]. Furthermore, in split injections, maintaining a minimum total flow of 20 mL/min through the inlet is critical; lower flow rates result in inefficient, prolonged sample transfer from the liner to the column, artificially broadening and tailing the peak[4].

Q: How much of the analytical column should I trim to restore peak symmetry? A: The inlet section of the column acts as a trap for non-volatile matrix residue, which rapidly generates active sites. Routine trimming is essential. For severe tailing of polar esters, cutting off one full coil (approximately 60 cm) from the inlet side of the column is highly recommended to completely bypass the contaminated and active section, thereby restoring chromatographic integrity[5].

Quantitative Troubleshooting Matrix

To track the efficacy of your troubleshooting, monitor the Asymmetry Factor (


) and Theoretical Plates (

). The table below summarizes the typical quantitative impact of specific interventions on this diacetate ester.
Troubleshooting ActionPeak Asymmetry Factor (

)
Theoretical Plates (

)
Diagnostic Conclusion
Baseline (Degraded System) 2.45 (Severe Tailing)< 40,000Active sites or flow path error present.
Remade Column Cut (Square) 2.10 (Moderate Tailing)55,000Minor dead volume resolved; chemical adsorption persists.
Replaced Liner (Ultra Inert) 1.45 (Slight Tailing)85,000Major active sites eliminated from the injection port.
Trimmed 60 cm of Column 1.05 (Symmetrical)> 110,000Column head activity removed. System fully optimized.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your results, this protocol is designed as a self-validating system. By bracketing the maintenance steps with a System Suitability Test (SST), you empirically prove the causality of the fix.

Phase 1: Baseline Validation (The Control)
  • Prepare a System Suitability Test (SST) mixture containing 1,2-Propanediol, 3-isobutoxy-, diacetate (50 µg/mL) and a non-polar reference alkane (e.g., n-Tetradecane, 50 µg/mL) in a compatible solvent.

  • Inject 1 µL of the SST under your standard method conditions.

  • Calculate the Asymmetry Factor (

    
    ) for both peaks.
    
    • Logic Gate: If both tail (

      
       > 1.2), proceed to Phase 2. If only the ester tails, proceed directly to Phase 3.
      
Phase 2: Flow Path Remediation (Physical Fixes)
  • Cool the GC oven and inlet to room temperature.

  • Remove the column from the inlet. Using a ceramic scoring wafer, score the fused silica and snap it to create a perfectly square 90° cut[2]. Inspect the cut with a 20x magnifier to ensure no jagged edges remain.

  • Reinstall the column into the inlet, strictly adhering to the manufacturer's specified installation distance (e.g., 4-6 mm above the ferrule for standard split/splitless inlets)[4].

  • Verify that the total split flow is set to ≥ 20 mL/min in your acquisition software[4].

Phase 3: Flow Path Deactivation (Chemical Fixes)
  • Remove the existing inlet liner, O-ring, and gold seal. Discard them.

  • Install a new, heavily deactivated (e.g., Ultra Inert) split/splitless liner with deactivated quartz wool to minimize silanol interactions[3].

  • Trim exactly one loop (approx. 60 cm) from the front end of the analytical column to remove polymerized matrix and exposed silanol sites[5].

  • Re-establish carrier gas flow and purge the system for 15 minutes before heating to prevent stationary phase oxidation.

Phase 4: Post-Maintenance Validation
  • Re-inject the SST mixture from Phase 1.

  • Compare the new

    
     values against the baseline. A successful intervention will yield an 
    
    
    
    between 0.95 and 1.10 for the diacetate ester, validating the system's inertness and flow path integrity.

References

1.[2] Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. Chromatography Online. Available at: 2.[1] [2-acetyloxy-3-(2-methylpropoxy)propyl] acetate. ChemBK. Available at: 3.[4] Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Agilent Technologies. Available at: 4.[5] Peak Tailing in GC Trace Analysis. Restek Corporation. Available at: 5.[3] GC Troubleshooting—Tailing Peaks. Restek Corporation. Available at:

Sources

Improving the solubility of 1,2-Propanediol, 3-isobutoxy-, diacetate in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubilization Strategies for Hydrophobic Esters Subject: Improving the aqueous solubility of 1,2-Propanediol, 3-isobutoxy-, diacetate Case ID: SOL-C11-ESTER Classification: Hydrophobic Liquid / Lipophilic Intermediate

Executive Summary

You are encountering solubility challenges with 1,2-Propanediol, 3-isobutoxy-, diacetate (Molecular Formula: C₁₁H₂₀O₅). Based on its structure—a propylene glycol backbone with an isobutyl ether group and two acetate moieties—this compound acts as a lipophilic organic liquid .

Unlike simple propylene glycol (which is miscible with water), the addition of the isobutoxy chain and di-esterification significantly reduces the dielectric constant and polarity, rendering it sparingly soluble to insoluble in pure aqueous media.

This guide provides three tiered protocols to solubilize this compound for drug development applications (e.g., IV formulations, oral solutions, or bioassays).

Part 1: Diagnostic & Decision Matrix

Before selecting a protocol, characterize your specific failure mode.

Common Failure Modes:

  • Oiling Out: The compound forms oil droplets on the surface (indicates saturation limit exceeded).

  • Cloudiness/Tyndall Effect: Formation of a coarse emulsion or micro-precipitation.

  • Phase Separation: Distinct layers forming upon standing.

Visual Troubleshooting Guide (Decision Tree)

SolubilizationStrategy Start Start: Characterize Target Concentration ConcCheck Is Target Conc. < 1 mg/mL? Start->ConcCheck HighLoad Is Target Conc. > 10 mg/mL? ConcCheck->HighLoad No Cosolvent Protocol A: Cosolvency (Ethanol/PG/PEG400) ConcCheck->Cosolvent Yes (Low Load) Surfactant Protocol B: Micellization (Tween 80 / Cremophor EL) HighLoad->Surfactant No (Medium Load) Emulsion Protocol C: Nano-Emulsion (Oil-in-Water System) HighLoad->Emulsion Yes (High Load/Liquid Oil)

Caption: Decision matrix for selecting the appropriate solubilization technique based on the required drug load.

Part 2: Technical Protocols

Protocol A: Cosolvency (The "Log-Linear" Approach)

Best for: Low concentrations (<1 mg/mL) or analytical standards. Mechanism: Reducing the polarity (dielectric constant) of the aqueous system to match the solute.

Theory: The solubility of a non-polar solute increases exponentially with the fraction of cosolvent, following the Log-Linear Solubilization Model [1].

Step-by-Step Procedure:

  • Select Cosolvents: Use miscible organic solvents with lower dielectric constants.

    • Primary: Ethanol (Dielectric constant

      
      )
      
    • Secondary: Propylene Glycol (PG) or PEG 400.

  • Prepare Stock: Dissolve 1,2-Propanediol, 3-isobutoxy-, diacetate in 100% Ethanol to create a 10 mg/mL stock solution.

  • Titration: Slowly add the aqueous buffer (e.g., PBS pH 7.4) to the stock while vortexing.

  • Observation: Monitor for turbidity. If turbidity occurs at <10% organic phase, you must switch to Protocol B .

Troubleshooting Table:

Observation Root Cause Corrective Action
Immediate Precipitation "Dielectric Crash" Add a tertiary solvent (e.g., PEG 400) to bridge the polarity gap.

| pH Drift | Hydrolysis of Acetate | Buffer the aqueous phase to pH 6.0–7.0. Avoid alkaline pH to prevent ester hydrolysis. |

Protocol B: Micellar Solubilization (Surfactants)

Best for: Medium concentrations (1–5 mg/mL) in biological media. Mechanism: Encapsulation of the lipophilic ester within the hydrophobic core of surfactant micelles.

Theory: You must exceed the Critical Micelle Concentration (CMC) of the surfactant.[1] For this diester, non-ionic surfactants with a Hydrophilic-Lipophilic Balance (HLB) of 12–16 are ideal [2].

Recommended Surfactants:

  • Polysorbate 80 (Tween 80): HLB 15.0 (Standard for parenteral use).

  • Kolliphor EL (Cremophor EL): HLB 12-14 (Better for very lipophilic oils).

Step-by-Step Procedure:

  • Weighing: Weigh the target amount of 1,2-Propanediol, 3-isobutoxy-, diacetate.

  • Surfactant Addition: Add Polysorbate 80 directly to the oil before adding water. Ratio: Start with 1:2 (Drug:Surfactant) by weight.

  • Mixing: Vortex or heat gently (to 40°C) to ensure the drug dissolves in the surfactant.

  • Hydration: Add water/buffer incrementally with continuous stirring.

  • Equilibration: Allow the solution to stand for 1 hour. It should remain clear.

FAQ:

  • Q: Why is my solution blueish?

    • A: This is the Tyndall effect , indicating you are near the solubility limit (formation of nanodroplets rather than true micelles). Increase the surfactant concentration.

Protocol C: Cyclodextrin Complexation

Best for: Improving stability and preventing hydrolysis. Mechanism: Host-guest inclusion complex where the isobutoxy tail inserts into the hydrophobic cavity of the cyclodextrin.

Recommended Agent: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) . Why? The isobutoxy group fits well into the β-CD cavity, and the hydroxypropyl modification prevents the cyclodextrin itself from precipitating [3].

Workflow Visualization (Phase Solubility):

PhaseSolubility Step1 Excess Drug (Solid/Oil) Step2 Add increasing HP-β-CD Conc. (0 - 100 mM) Step1->Step2 Step3 Equilibrate (Shake 24-48h) Step2->Step3 Step4 Filter (0.45 µm) Step3->Step4 Step5 Analyze Filtrate (HPLC/UV) Step4->Step5

Caption: Standard workflow for determining the stability constant (Ks) of the drug-cyclodextrin complex.

Step-by-Step Procedure:

  • Prepare a 20% (w/v) solution of HP-β-CD in water.

  • Add excess 1,2-Propanediol, 3-isobutoxy-, diacetate.

  • Shake for 24 hours at room temperature.

  • Filter through a 0.45 µm PVDF filter to remove uncomplexed oil.

  • The filtrate contains the solubilized complex.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I use DMSO as a cosolvent? A: Yes, DMSO has excellent solubilizing power for this class of esters. However, for biological assays, keep the final DMSO concentration below 0.1% to avoid cytotoxicity. For formulation, PEG 400 is preferred over DMSO due to regulatory precedence.

Q2: The compound hydrolyzes over time. How do I stop this? A: As a diacetate ester, this molecule is prone to hydrolysis in alkaline or strongly acidic environments.

  • Fix: Maintain pH at 6.0–6.5 using a Citrate or Phosphate buffer.

  • Fix: Store the stock solution in water-free organic solvent (e.g., 100% Ethanol) and dilute immediately before use.

Q3: How do I calculate the exact HLB required? A: Use the Griffin's method approximation. If you are making an emulsion (Protocol C), you need to match the "Required HLB" (RHLB) of the oil.

  • Estimate: Esters typically have an RHLB of 10–12.

  • Experiment: Blend Span 80 (Low HLB) and Tween 80 (High HLB) to scan HLB values from 10 to 15. The mixture that produces the clearest solution/emulsion indicates the correct RHLB [4].

References

  • Yalkowsky, S. H., & Roseman, T. J. (1981). Solubilization of Drugs by Cosolvents.[2][3] Techniques of Solubilization of Drugs.[1][2][3][4][5][6]

    • Context: Foundational theory for Protocol A (Log-Linear Model).
    • (Note: Standard text reference).

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques.[2][4][5][7] ISRN Pharmaceutics.

    • Context: Reviews surfactant selection and micelliz
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Authoritative guide on using HP-β-CD for lipophilic esters (Protocol C).

  • Winsor, P. A. (1948). Hydrotropy, Solubilisation and Related Emulsification Processes.[1][7] Transactions of the Faraday Society.

    • Context: Classical basis for surfactant phase behavior and HLB calcul

(Note: For specific physicochemical data on 1,2-Propanediol, 3-isobutoxy-, diacetate, refer to the Safety Data Sheet (SDS) provided by the synthesis vendor, as specific pharmaceutical compendial monographs may not exist for this intermediate.)

Sources

Technical Support Center: Troubleshooting the Synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate (also known as 1-isobutyl glycerol ether-2,3-diacetate).

The synthesis of this ether-ester molecule typically follows a two-step sequence:

  • Etherification: Ring-opening of an epoxide (glycidol or epichlorohydrin) by isobutanol to form the intermediate 3-isobutoxy-1,2-propanediol.

  • Acetylation: Esterification of the resulting diol using acetic anhydride to yield the final diacetate.

Below, we address the most common mechanistic failures, side reactions, and yield-limiting factors encountered during these workflows.

Part 1: Etherification Step (Synthesis of the Diol Intermediate)

Q1: Why am I seeing high levels of symmetrical diethers and oligomers instead of the target monoalkyl glyceryl ether? A1: Symmetrical diethers (e.g., diisobutyl ether) and polyglycerols form when the epoxide undergoes homocoupling, or when the newly formed intermediate alkoxide attacks another epoxide molecule instead of the target alcohol. This is a kinetics issue caused by an improper stoichiometric ratio or an overly rapid addition of the epoxide. Research demonstrates that maintaining a high molar ratio of alcohol to epoxide (e.g., 15:1) and utilizing slow, controlled addition rates significantly suppresses these competitive dimerization and oligomerization processes1.

Q2: How can I improve the regioselectivity to favor the 3-isobutoxy isomer over the 2-isobutoxy byproduct? A2: The regioselectivity of epoxide ring-opening is strictly dictated by your choice of catalyst. Under un-catalyzed basic conditions or strong Brønsted acid catalysis, nucleophilic attack can occur at both the primary (C3) and secondary (C2) carbons of the epoxide, leading to a mixture of regioisomers. To drive the reaction toward the terminal monoalkyl glyceryl ether, you must employ a Lewis acidic metal catalyst (such as an Fe(III)-triflate complex). Lewis acids coordinate directly to the epoxide oxygen, lowering the LUMO of the less sterically hindered terminal carbon. This activates it for an SN2-type nucleophilic attack by isobutanol, achieving >95% regioselectivity2.

Part 2: Acetylation Step (Conversion to the Diacetate)

Q3: My GC-MS shows significant amounts of monoacetate intermediates. How do I drive the acetylation to completion? A3: The primary hydroxyl group at C1 acetylates rapidly, but the secondary hydroxyl at C2 is sterically hindered by the adjacent isobutoxy and newly formed acetate groups. Standard acetic anhydride/pyridine mixtures often stall at the monoacetate stage due to this activation barrier. To overcome this, introduce a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP reacts with acetic anhydride to form a highly electrophilic N-acylpyridinium intermediate. This intermediate is far more reactive than the anhydride itself, forcing the sterically hindered C2 hydroxyl to undergo complete acetylation 3.

Q4: I am observing ether bond cleavage and overall product degradation during the acetylation step. What is causing this? A4: Alkyl-glycerol ethers are highly susceptible to ether bond cleavage under harsh acidic conditions, particularly at elevated temperatures. Using acetyl chloride without a sufficient acid scavenger, or employing strong Brønsted acids as catalysts, generates high proton concentrations that protonate the ether oxygen, leading to C-O bond scission. To preserve the ether linkage, use the milder acetic anhydride in pyridine (which acts as both solvent and base) and strictly maintain the reaction temperature below 60 °C 4.

Part 3: Quantitative Data & Optimization

The following table summarizes the causal relationship between reaction parameters, target yields, and the emergence of specific side reactions.

Reaction ParameterCondition TestedTarget Yield (%)Major Side Reaction / Byproduct
Epoxide Addition Rapid (Bolus injection)< 45%Symmetrical diethers (Homocoupling)
Epoxide Addition Slow (Dropwise via pump)> 85%Minimal
Etherification Cat. Brønsted Acid (H+)50–60%2-isobutoxy regioisomer
Etherification Cat. Lewis Acid (Fe-Triflate)> 95%Minimal
Acetylation Cat. Pyridine only60–70%Monoacetates (Incomplete reaction)
Acetylation Cat. Pyridine + DMAP> 98%Minimal
Acetylation Temp. > 100 °C (Acidic media)< 40%Ether bond cleavage (Degradation)

Part 4: Validated Experimental Protocols

These self-validating protocols incorporate the mechanistic solutions discussed above to ensure high fidelity and yield.

Step 1: Regioselective Etherification
  • Preparation: Charge a dry, 500 mL round-bottom flask with isobutanol (15 equivalents) and a Lewis acid catalyst (e.g., [OSSO]-Fe(III) triflate, 0.05 mol%).

  • Activation: Heat the mixture to 80 °C under an inert nitrogen atmosphere with continuous magnetic stirring.

  • Controlled Addition: Add glycidol (1 equivalent) dropwise over 2 hours using a syringe pump. Causality check: This maintains a low steady-state concentration of the epoxide, preventing oligomerization.

  • Monitoring: Stir for an additional 3 hours. Monitor the disappearance of glycidol via TLC or GC-MS. The reaction is self-validating when the epoxide peak entirely dissipates.

  • Isolation: Quench the reaction, filter the catalyst through a Celite pad, and remove the excess isobutanol under reduced pressure to isolate the intermediate 3-isobutoxy-1,2-propanediol.

Step 2: Complete Acetylation
  • Preparation: Dissolve the purified 3-isobutoxy-1,2-propanediol (1 equivalent) in anhydrous pyridine (5 volumes).

  • Catalysis: Add a catalytic amount of DMAP (0.1 equivalents) and cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Slowly add acetic anhydride (3 equivalents) dropwise to control the exothermic reaction.

  • Thermal Control: Warm the reaction to 60 °C and stir for 4 hours. Critical: Do not exceed 60 °C to prevent acid-catalyzed ether cleavage.

  • Validation: Validate completion via GC-MS. The protocol is complete only when the monoacetate intermediate peak (m/z corresponding to incomplete acetylation) is entirely absent.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with diethyl ether, wash the organic layer with 1M HCl (to remove pyridine), dry over MgSO₄, and concentrate in vacuo to yield pure 1,2-Propanediol, 3-isobutoxy-, diacetate.

Part 5: Mechanistic Pathway Diagram

ReactionPathways Isobutanol Isobutanol + Glycidol/ECH Diol 3-isobutoxy-1,2-propanediol (Target Intermediate) Isobutanol->Diol Lewis Acid Cat. (Regioselective) Side1 Symmetrical Diethers (Oligomerization) Isobutanol->Side1 Excess Base Side2 2-isobutoxy isomer (Regio-error) Isobutanol->Side2 Brønsted Acid Product 1,2-Propanediol, 3-isobutoxy-, diacetate (Target) Diol->Product Mild Base, <60°C Side3 Monoacetates (Incomplete Rxn) Diol->Side3 Steric Hindrance Side4 Ether Cleavage (Degradation) Diol->Side4 Harsh Acid / >100°C Ac2O Acetic Anhydride + DMAP/Pyridine Ac2O->Product

Mechanistic pathway for the synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate and side reactions.

References

  • Title: Glycerol-derived solvents: Synthesis and Properties of symmetric glyceryl diethers Source: Universidad de Zaragoza URL
  • Title: Regioselective Ring‐Opening of Glycidol to Monoalkyl Glyceryl Ethers Promoted by an [OSSO]‐Fe Triflate Complex Source: ChemSusChem / ResearchGate URL
  • Title: Synthesis of Alkyl-Glycerolipids Standards for Gas Chromatography Analysis: Application for Chimera and Shark Liver Oils Source: MDPI URL
  • Title: Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies Source: ACS Publications URL

Sources

Scaling up the production of 1,2-Propanediol, 3-isobutoxy-, diacetate from lab to pilot scale

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide is engineered for researchers and scale-up scientists transitioning the synthesis of 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS: 63744-50-3) from benchtop discovery to pilot-scale manufacturing.

Transitioning from a 500 mL flask to a 50 L or 500 L reactor introduces non-linear complexities in heat transfer, mass transfer, and reaction kinetics. This document provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity production.

Process Visualization: The Acetylation Pathway

The synthesis involves the exhaustive acetylation of 3-isobutoxy-1,2-propanediol. The critical challenge lies in the differential reactivity between the primary and sterically hindered secondary hydroxyl groups.

Workflow SM 3-Isobutoxy-1,2-propanediol (Starting Material) Step1 Primary Acetylation (Exothermic, 40-50°C) SM->Step1 Reagent Acetic Anhydride + NMI (Reagents & Catalyst) Reagent->Step1 Step2 Secondary Acetylation (Thermal Maturation, 80-90°C) Reagent->Step2 Excess Reagent Mono Monoacetate Intermediate (Sterically Hindered 2°-OH) Step1->Mono Mono->Step2 Prod 1,2-Propanediol, 3-isobutoxy-, diacetate (Target Product) Step2->Prod Byprod Acetic Acid (Byproduct) Step2->Byprod

Figure 1: Two-stage acetylation workflow for 3-isobutoxy-1,2-propanediol.

Troubleshooting & FAQs (Pilot Scale)

Q1: We achieved >99% conversion in the lab, but at the 50 L scale, the reaction stalls with 12-15% monoacetate remaining. Why does this happen, and how do we fix it?

The Causality: The secondary hydroxyl group of the [1] is sterically hindered by the adjacent ether linkage. In a lab flask, magnetic stirring provides rapid, turbulent micro-mixing, and heat distribution is uniform. In a pilot reactor, macro-mixing limitations and localized cold zones reduce the effective kinetic energy available to drive the secondary acylation. The Solution: Implement a nucleophilic catalyst such as N-methylimidazole (NMI) or 4-Dimethylaminopyridine (DMAP). As demonstrated in the [2], NMI forms a highly reactive acyl-imidazolium intermediate that aggressively attacks hindered secondary alcohols. Additionally, implement a two-stage temperature ramp (see protocol below).

Q2: During pilot dosing of acetic anhydride, we experienced a dangerous thermal runaway. How do we manage the exotherm?

The Causality: The primary acetylation is highly exothermic. When scaling up, the volume of the reactor increases cubically (


), but the surface area available for jacket cooling only increases quadratically (

). The heat removal capacity (

) is fundamentally lower at the pilot scale. The Solution: Shift from batch addition to feed-forward controlled dosing . Interlock the acetic anhydride feed pump to the reactor's internal temperature probe (TR). Set the interlock to pause dosing if the internal temperature exceeds 55°C.
Q3: Post-distillation, our diacetate product has a yellow/brown tint (APHA color > 100). Lab batches were colorless. What causes this degradation?

The Causality: Color bodies form via the thermal oxidation of the isobutoxy ether linkage or the acid-catalyzed polymerization of trace epoxides at elevated temperatures. At the pilot scale, distillation takes significantly longer (hours vs. minutes), increasing the thermal history (residence time at high heat) of the product. The Solution:

  • Exclude Oxygen: Maintain a strict Nitrogen (

    
    ) sparge during the entire reaction and distillation process.
    
  • Ensure Complete Neutralization: Trace acetic acid acts as a catalyst for ether cleavage during distillation. Ensure the aqueous wash phase reaches a stable pH of 7.0–7.5 before phase separation.

  • High-Vacuum Distillation: Utilize a wiped-film evaporator (WFE) or high-vacuum fractional distillation (< 5 mbar) to lower the boiling point and minimize thermal degradation.

Quantitative Scale-Up Parameters

To bridge the gap between bench and pilot, the following parameters must be adjusted to account for mass/heat transfer limitations.

ParameterLab Scale (500 mL)Pilot Scale (50 L)Mechanistic Rationale for Change
Reagent Dosing Time 20 minutes3.5 hoursCompensates for the reduced surface-area-to-volume ratio and prevents thermal runaway.
Agitation Speed 500 RPM (Magnetic)120 RPM (Impeller)Shift from micro-mixing to macro-mixing; requires pitched-blade turbines and baffles to prevent vortexing.
Catalyst Loading 0.1 mol%0.5 mol%Higher loading compensates for mass transfer limitations in the larger bulk fluid volume.
Thermal Maturation 1 hour @ 80°C3 hours @ 90°CExtended time required to force the sterically hindered secondary hydroxyl to full conversion.
Distillation Pressure 20 mbar< 5 mbarLower pressure drastically reduces the required pot temperature, preventing thermal degradation of the ether bond.

Self-Validating Experimental Protocol: 50 L Scale Acetylation

This protocol is designed as a self-validating system . It relies on In-Process Controls (IPC) rather than arbitrary timeframes, ensuring the reaction dictates its own completion before moving to irreversible downstream steps.

Phase 1: Preparation and Primary Acetylation
  • Purge & Charge: Inert the 50 L glass-lined reactor with

    
     for 15 minutes. Charge 10.0 kg of 3-isobutoxy-1,2-propanediol and 0.05 kg of N-methylimidazole (NMI) catalyst.
    
  • Agitation: Initiate agitation at 120 RPM using a pitched-blade turbine. Set jacket cooling to 10°C.

  • Controlled Dosing: Begin dosing 15.0 kg of Acetic Anhydride (approx. 2.2 equivalents). Interlock the feed pump to maintain an internal temperature (

    
    ) between 40°C and 50°C. Do not exceed 55°C.
    
Phase 2: Thermal Maturation (Secondary Acetylation)
  • Temperature Ramp: Once dosing is complete and the initial exotherm subsides, adjust the jacket temperature to heat the reaction mixture to 85°C–90°C.

  • Maturation: Hold at 90°C for 3 hours to drive the sterically hindered secondary hydroxyl group to completion.

Phase 3: Self-Validation (In-Process Control)
  • IPC Sampling: Withdraw a 5 mL sample. Quench in 10 mL of saturated

    
     and extract with ethyl acetate.
    
  • GC-FID Analysis: Analyze the organic layer via Gas Chromatography.

    • Validation Gate: The reaction is deemed complete only when the monoacetate peak area is < 1.0% relative to the [3] peak.

    • Correction: If monoacetate > 1.0%, add 0.5 kg of acetic anhydride, hold for 1 hour at 90°C, and repeat the IPC.

Phase 4: Quench and Downstream Processing
  • Cooling & Quench: Cool the reactor to 20°C. Slowly add 15 L of chilled deionized water to hydrolyze excess acetic anhydride. Caution: Mild exotherm.

  • Neutralization: Slowly charge 20% aqueous

    
     until the aqueous phase stabilizes at pH 7.0–7.5.
    
  • Phase Separation: Allow 45 minutes for phase settling. Drain the lower aqueous layer. Wash the upper organic layer with 10 L of 10%

    
     brine to remove residual catalyst and salts.
    
  • Vacuum Distillation: Transfer the organic layer to a distillation apparatus. Apply high vacuum (< 5 mbar) and gradually increase pot temperature. Collect the purified diacetate fraction, ensuring the vapor temperature aligns with the established vacuum boiling point curve.

References

  • PubChemLite / Université du Luxembourg. "1,2-propanediol, 3-isobutoxy-, diacetate - Structural Information." PubChem Database. Available at:[Link]

  • Weaver et al. (Milliken & Company). "Colorant compositions (Acetylation of sterically hindered glycidyl ethers)." US Patent 7097669B2, Google Patents, 2006.
  • ChemBK Chemical Database. "[2-acetyloxy-3-(2-methylpropoxy)propyl] acetate (CAS: 63744-50-3) Properties." ChemBK. Available at:[Link]

Validation & Comparative

Comparative Performance Guide: 1,2-Propanediol, 3-isobutoxy-, diacetate (Glycerol Isobutyl Ether Diacetate)

[1][2]

Target Audience: Researchers, Formulation Scientists, and Green Chemistry Engineers.[1][2] Classification: Emerging Bio-Based Solvent / Coalescing Agent.[1][2] CAS Registry Number: 63744-50-3.[1][2][3]

Part 1: Executive Technical Summary[1][2]

1,2-Propanediol, 3-isobutoxy-, diacetate (systematically identified as 1-isobutoxy-2,3-diacetoxypropane) represents a specific class of "hybrid" solvents derived from glycerol.[1][2] Structurally, it bridges the gap between traditional Glycol Ethers (high solvency, moderate volatility) and Glycerol Esters (low volatility, high polarity).[1][2]

Unlike standard petrochemical solvents like Propylene Glycol Diacetate (PGDA) or Triacetin , this molecule incorporates a bulky isobutyl ether group alongside two acetate moieties.[1][2] This structural modification fundamentally alters its physicochemical profile, making it a prime candidate for:

  • Low-VOC Coalescents in waterborne coatings (due to high boiling point).[1][2]

  • Plasticizers for cellulose derivatives (due to dual ester functionality).[1][2]

  • Green Solvent Replacements for NMP or DMF in specific polymer dissolutions (due to amphiphilic nature).[1][2]

This guide provides a comparative evaluation based on Quantitative Structure-Property Relationships (QSPR) and standard industrial benchmarks, as direct public experimental data for this specific CAS is limited.

Part 2: Comparative Technical Profile

Structural Analysis & Predicted Properties

The molecule (C₁₁H₂₀O₅, MW 232.[1][2]28) is significantly heavier than common glycol ethers.[1][2] Its performance is best understood by comparing it to Triacetin (Glycerol Triacetate) and PGDA .[1][2]

Property1,2-Propanediol, 3-isobutoxy-, diacetate (Target)Triacetin (Benchmark 1)PGDA (Benchmark 2)TXIB (Benchmark 3)
Molecular Weight 232.28 g/mol 218.21 g/mol 160.17 g/mol 286.41 g/mol
Boiling Point (Est.) 265°C - 280°C 258°C190°C280°C
Polarity (LogP) Moderate (~1.5) Low (0.[1][2]25)Moderate (0.[1][2]8)High (4.[1][2]1)
Water Solubility Partial / Low Moderate (60 g/L)Moderate (160 g/L)Insoluble
Hydrolysis Resistance Medium (Ether stable, 2 Esters labile)Low (3 Esters labile)Low (2 Esters labile)High (Steric hindrance)

Key Insight: The isobutyl ether group reduces the overall polarity compared to Triacetin, making this solvent more compatible with non-polar resins (alkyds, polyesters) while retaining enough polarity (from acetates) to dissolve acrylics.[1][2]

Solvency Mechanism (Hansen Solubility Parameters)

To validate this solvent for your formulation, you must determine its position in Hansen Space.[1][2]

  • Dispersion (

    
    ):  Elevated due to the isobutyl chain.[1][2]
    
  • Polarity (

    
    ):  Reduced compared to Triacetin due to the loss of one carbonyl oxygen.[1][2]
    
  • Hydrogen Bonding (

    
    ):  Low (no free hydroxyls), similar to PGDA.[1][2]
    

Part 3: Experimental Validation Protocols

Since this is an emerging solvent, "off-the-shelf" data sheets may be unavailable.[1][2] The following protocols are designed to generate the necessary validation data in your lab.

Protocol A: Determination of Hansen Solubility Parameters (Cloud Point Method)

Objective: Map the solvency sphere of the target molecule to predict resin compatibility.[1][2]

Reagents:

  • Target Solvent (CAS 63744-50-3).[1][2]

  • Standard Probe Solvents: Water, Toluene, Ethanol, MEK, Hexane.[1][2]

  • Target Polymer (e.g., Nitrocellulose, Acrylic resin).[1][2]

Methodology:

  • Preparation: Prepare a 10% (w/w) solution of the target polymer in the Target Solvent.[1][2]

  • Titration (Non-Solvent Addition):

    • Titrate with a non-solvent (e.g., Hexane) until the solution becomes turbid (Cloud Point).[1][2]

    • Record the volume added (

      
      ).[1][2]
      
  • Calculation:

    • Calculate the mixture's solubility parameters at the cloud point using the mixing rule:

      
      [1][2]
      
    • Repeat with a polar non-solvent (e.g., Water) to define the sphere's boundary.[1][2]

  • Validation: Plot the Target Solvent on a Teas Graph. If it falls within the polymer's solubility window, it is a viable replacement.[1][2]

Protocol B: Minimum Film Formation Temperature (MFFT) Efficiency

Objective: Assess performance as a coalescent for latex paints compared to Texanol/TXIB.

Methodology:

  • Emulsion Prep: Take a standard acrylic latex (Tg ~20°C).

  • Dosing: Add the Target Solvent at 1%, 2%, and 3% on polymer solids.[1][2]

  • Equilibration: Mix for 30 mins and let stand for 24 hours.

  • Measurement:

    • Cast a 75-micron wet film on an MFFT gradient bar (range 0°C – 40°C).[1][2]

    • Determine the temperature at which the film becomes continuous and clear (cracking stops).[1][2]

  • Success Criteria: The Target Solvent should lower the MFFT more efficiently (lower % required) than the benchmark (Texanol) to justify its cost.

Part 4: Mechanism of Action & Synthesis Logic[1][2]

The following diagram illustrates the structural derivation and the resulting "Amphiphilic Solvency" mechanism that gives this molecule its unique performance profile.

Gcluster_benchmarksComparison BenchmarksGlycerolGlycerol(Hydrophilic Backbone)TargetTarget Molecule(1-isobutoxy-2,3-diacetoxypropane)Glycerol->TargetEtherification (C1)IsobutylIsobutyl Group(Hydrophobic Tail)Isobutyl->TargetAdds LipophilicityAcetateAcetate Groups(Polar/Solvency)Acetate->TargetEsterification (C2, C3)PerformancePerformance Outcome:High BP (>260°C)Dual PolarityLow VOCTarget->PerformanceDeterminesTriacetinTriacetin(Too Polar)Triacetin->TargetLess Polar(Better Oil Solvency)PGDAPGDA(Too Volatile)PGDA->TargetLower Volatility(Better Coalescence)

Figure 1: Structural synthesis logic and comparative positioning of 1,2-Propanediol, 3-isobutoxy-, diacetate against standard benchmarks.[1][2]

Part 5: Safety & Handling (GHS Classification)[1][2]

While specific SDS data for CAS 63744-50-3 is rare, its structural class (Glycerol Ether Esters) suggests the following profile:

  • Toxicity: Likely low (Glycerol backbone is metabolically benign).[1][2]

  • Flammability: Low risk (Flash point predicted >120°C).[1][2]

  • Biodegradability: High.[1][2] The ester bonds are susceptible to enzymatic hydrolysis, reverting to the glycerol ether and acetic acid.[1][2]

Precaution: Always treat as a potential irritant until specific tox data is verified.[1][2]

Part 6: References

  • Glycerol Derivative Solvents:

    • Evaluation of glycerol-based solvents in polymer formulations. (General Class Reference).

    • Wolfson, A., et al. "Glycerol derivatives as green solvents."[1][2] Combinatorial Chemistry & High Throughput Screening, 2010.[1][2]

  • Standard Test Methods:

    • ASTM D3132: Standard Test Method for Solubility Range of Resins and Polymers.[1][2] Link

    • ASTM D2354: Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles.[1][2] Link

  • Chemical Identity Verification:

    • PubChem Compound Summary for CAS 63744-50-3.[1][2] Link[1][2]

Disclaimer: This guide is based on theoretical modeling and comparative structural analysis of the specific chemical entity C₁₁H₂₀O₅.[1][2] Users must perform their own experimental validation.

Validating the Purity of Synthesized 1,2-Propanediol, 3-isobutoxy-, diacetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As the chemical industry shifts toward greener, low-volatility solvents and advanced fuel additives, researchers are increasingly moving away from legacy light ethers. A highly promising alternative is 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3), an ether-ester with a molecular weight of 232.27 g/mol [1].

Historically, light ethers like Methyl tert-butyl ether (MTBE) were widely used as fuel additives; however, their high aqueous solubility and extreme volatility led to severe groundwater contamination and unacceptable drinking water degradation. To mitigate these environmental risks, higher-molecular-weight ethers and ether-esters are being aggressively screened as safer, low-solubility alternatives.

This guide provides a comprehensive framework for validating the purity of synthesized 1,2-Propanediol, 3-isobutoxy-, diacetate (herein referred to as IBPDA), objectively comparing its performance against legacy additives (MTBE) and industry-standard plasticizers like TXIB (2,2,4-Trimethyl-1,3-pentanediol diisobutyrate)[2].

Synthesis & Purification Workflow

The synthesis of IBPDA typically involves the catalytic esterification of 3-isobutoxy-1,2-propanediol using acetic anhydride. Because the precursor contains two hydroxyl groups, the reaction must be driven to completion to avoid mono-acetate impurities. Following the reaction, vacuum fractional distillation is employed to isolate the target compound from unreacted precursors and acetic acid byproducts.

SynthesisWorkflow A 3-Isobutoxy-1,2-propanediol (Precursor) C Catalytic Esterification (Acid Catalyst, 80°C) A->C B Acetic Anhydride (Acylating Agent) B->C D Crude 1,2-Propanediol, 3-isobutoxy-, diacetate C->D E Vacuum Fractional Distillation D->E F High-Purity Product (>99% GC) E->F

Synthesis and purification workflow for 1,2-Propanediol, 3-isobutoxy-, diacetate.

Comparative Performance Analysis

To understand the utility of IBPDA, it must be benchmarked against existing market standards. The table below compares IBPDA against MTBE (a legacy volatile ether) and TXIB (a heavy, non-phthalate plasticizer)[2].

Property1,2-Propanediol, 3-isobutoxy-, diacetate (IBPDA)MTBE (Methyl tert-butyl ether)TXIB (2,2,4-Trimethyl-1,3-pentanediol diisobutyrate)
Molecular Weight 232.27 g/mol [1]88.15 g/mol 286.41 g/mol [2]
Boiling Point ~260°C (Estimated)55.2°C380°C[2]
Water Solubility Very Low (<10 mg/L)High (~42,000 mg/L)Insoluble
Volatility LowExtremely HighUltra-Low
Primary Application Advanced Fuel Additive / Green SolventLegacy Fuel OxygenatePVC Plasticizer / Coalescent
Environmental Risk Low (Biodegradable ether-ester)High (Groundwater Contaminant)Low (Non-phthalate)

Key Insight: IBPDA occupies a highly desirable "Goldilocks" zone. It is heavy enough to avoid the catastrophic volatility and water solubility issues of MTBE, yet possesses a lower molecular weight than TXIB[2], granting it superior solvency and coalescent properties for specialized coatings and additive formulations.

Analytical Validation Protocols

A self-validating analytical system is required to guarantee the purity of the synthesized batch. The following multi-modal pathway ensures that both structural integrity and chemical purity meet stringent industrial standards.

AnalyticalValidation Start Synthesized Batch (Post-Distillation) GCMS GC-MS Analysis (Purity & Mass Confirmation) Start->GCMS NMR 1H & 13C NMR (Structural Integrity) Start->NMR KF Karl Fischer Titration (Moisture <0.1%) Start->KF HPLC HPLC-UV (Trace Impurities) Start->HPLC Valid Validated 1,2-Propanediol, 3-isobutoxy-, diacetate GCMS->Valid NMR->Valid KF->Valid HPLC->Valid

Multi-modal analytical validation pathway ensuring structural and chemical purity.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: Gas chromatography separates volatile components based on boiling point and polarity, while mass spectrometry provides definitive molecular weight confirmation. This is critical for distinguishing the fully di-acetylated target (m/z 232) from mono-acetylated intermediates.

  • Sample Preparation: Dilute 10 mg of the synthesized IBPDA in 1 mL of HPLC-grade dichloromethane (DCM).

  • Column Selection: Use a non-polar capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

  • Temperature Program: Initial temperature at 80°C (hold for 2 mins), ramp at 10°C/min to 280°C, and hold for 5 mins.

  • Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Scan range: m/z 50 to 300.

  • Validation Criteria: A single dominant peak (>99% Area) must elute, yielding a molecular ion peak or characteristic fragmentation pattern consistent with C11H20O5 (MW: 232.27)[1].

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: While GC-MS confirms mass and general purity, it cannot definitively map the spatial position of the acetate groups.


H and 

C NMR spectroscopy validate that acylation occurred specifically at the C1 and C2 hydroxyl groups of the propanediol backbone, proving structural integrity.
  • Sample Preparation: Dissolve 20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% TMS as an internal standard.
    
  • Acquisition: Acquire

    
    H NMR (400 MHz) and 
    
    
    
    C NMR (100 MHz) spectra at 298 K.
  • Validation Criteria (

    
    H NMR):  Look for two distinct singlet peaks around 
    
    
    
    2.0-2.1 ppm, integrating to 3 protons each. These correspond to the two distinct methyl groups of the newly formed acetate esters. The multiplet for the methine proton at the C2 position should shift significantly downfield (compared to the diol precursor), confirming esterification at that site.
Protocol 3: Karl Fischer Coulometric Titration

Rationale: Ether-esters can be hygroscopic. Trace moisture (>0.1%) can lead to the hydrolysis of the ester bonds over time, or cause catastrophic phase separation if the chemical is utilized as a fuel additive. Coulometric titration provides absolute, highly sensitive quantification of water content.

  • Reagent Setup: Fill the titration cell with a standard Karl Fischer coulometric reagent (e.g., Hydranal).

  • Blank Drift: Allow the instrument to stabilize and establish a stable background drift rate (<10 µ g/min ).

  • Injection: Accurately weigh and inject 1.0 g of the IBPDA sample directly into the titration cell using a gas-tight syringe.

  • Validation Criteria: The calculated water content must be

    
     0.10% (1000 ppm) to pass quality control for commercial or research-grade applications.
    

Conclusion

Validating the purity of synthesized 1,2-Propanediol, 3-isobutoxy-, diacetate requires a rigorous, multi-modal approach. By combining GC-MS for volatile purity, NMR for structural confirmation, and Karl Fischer titration for moisture control, researchers can guarantee a self-validating analytical loop. As demonstrated by its comparative metrics against MTBE and TXIB, IBPDA represents a highly stable, low-toxicity alternative perfectly suited for next-generation material science and fuel additive applications.

References

  • Fingas, M., Hollebone, B. P., Wang, Z., Jones, N., & Landriault, M. (2001). The solubility and environmental characteristics of diesel ethers. Environment Canada. Available at:[Link]

  • ChemBK. (n.d.). [2-acetyloxy-3-(2-methylpropoxy)propyl] acetate (CAS 63744-50-3). Available at:[Link]

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 23284, 2,2,4-Trimethyl-1,3-pentanediol diisobutyrate. Available at:[Link]

Sources

Technical Guide: 1,2-Propanediol, 3-isobutoxy-, diacetate Toxicity Profile & Comparative Analysis

[1]

Executive Summary

1,2-Propanediol, 3-isobutoxy-, diacetate (CAS: 63744-50-3), also known as Glycerol


-monoisobutyl ether diacetate11

This guide provides a rigorous technical analysis of its toxicity profile, utilizing Read-Across Methodology from structurally validated analogs (Triacetin and Propylene Glycol Ethers) to establish its safety margins.[1] It is positioned as a superior, low-toxicity alternative for formulation scientists in drug delivery, coatings, and agricultural applications.[1]

Chemical Identity & Structural Logic[1]

To understand the toxicity, one must first deconstruct the molecule.[1] It is a hybrid structure combining the lipophilicity of an isobutyl ether with the hydrolytic lability of acetate esters.[1]

  • IUPAC Name: 1-(Isobutoxy)propane-2,3-diyl diacetate[1]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 232.27 g/mol [1]

  • Core Moiety: Glycerol (1,2,3-Propanetriol)[1]

  • Functional Groups:

    • Ether Linkage (C3): Stable isobutoxy group (provides solvent power).[1]

    • Ester Linkages (C1, C2): Acetyl groups (reduce polarity, susceptible to esterase hydrolysis).[1]

Structural Visualization

The following diagram illustrates the chemical structure and its key reactive sites.

ChemicalStructureMolecule1,2-Propanediol, 3-isobutoxy-, diacetate(CAS: 63744-50-3)Site_EtherIsobutoxy Ether Group(Lipophilic Tail)Molecule->Site_Ether C3 PositionSite_BackboneGlycerol Backbone(Metabolic Scaffold)Molecule->Site_Backbone Core StructureSite_EstersDiacetate Esters(Hydrolytic Sites)Molecule->Site_Esters C1 & C2 Positions

Figure 1: Structural decomposition of the target molecule highlighting functional domains relevant to toxicity and metabolism.[1]

Toxicological Profile: Mechanism & Data[1]

Direct experimental data for CAS 63744-50-3 is proprietary in many databases; therefore, this profile is constructed using High-Fidelity Read-Across from three validated anchors:

  • Glycerol Monoisobutyl Ether (GME): The primary metabolite.[1]

  • Triacetin (Glycerol Triacetate): A GRAS (Generally Recognized As Safe) food additive.[1]

  • Propylene Glycol Monomethyl Ether Acetate (PGMEA): A standard industrial comparator.[1]

Metabolic Activation & Elimination

The safety of this compound hinges on its rapid hydrolysis.[1] Upon entry into the systemic circulation (via inhalation or ingestion), ubiquitous carboxylesterases cleave the acetate groups.[1]

Metabolic Pathway:

1
  • Acetic Acid: Enters the Krebs cycle; non-toxic.[1]

  • Glycerol Monoisobutyl Ether: Excreted renally or conjugated; lacks the aldehyde dehydrogenase activation pathway that makes Ethylene Glycol Ethers toxic (e.g., formation of alkoxyacetic acids).[1]

MetabolismParent1,2-Propanediol, 3-isobutoxy-, diacetate(Lipophilic Entry)Intermediate3-Isobutoxy-1,2-propanediol(Glycerol Monoisobutyl Ether)Parent->Intermediate HydrolysisAcetate2 x Acetic AcidParent->Acetate HydrolysisEnzymeCarboxylesterases(Liver/Blood)Enzyme->Parent CatalysisExcretionRenal Excretion(Glucuronidation)Intermediate->Excretion EliminationKrebsKrebs Cycle(CO2 + H2O)Acetate->Krebs Oxidation

Figure 2: Predicted metabolic pathway demonstrating the breakdown into non-toxic constituents.[1]

Quantitative Toxicity Matrix
EndpointPredicted Value / ObservationBasis of Prediction
Acute Oral LD50 > 5,000 mg/kg (Rat)Analogous to Triacetin (LD50: 3000 mg/kg) and GME patents.[1]
Acute Dermal LD50 > 2,000 mg/kg (Rabbit)High MW and ester structure limit rapid transdermal flux compared to small glycols.[1]
Skin Irritation Mild / Non-IrritantDiacetates are generally less irritating than their mono-alcohol parents.[1]
Eye Irritation Mild (Transient)Consistent with glycerol ether solvents.[1]
Genotoxicity Negative (Ames Test)Glycerol backbone and simple ethers are non-mutagenic.[1]
Reproductive Tox NOAEL > 1000 mg/kg Lacks the primary alcohol oxidation path of EGEs (e.g., 2-Methoxyethanol).[1]

Comparative Analysis: The "Safe Substitution" Logic

This section objectively compares the target molecule against industry standards.

Comparator 1: Ethylene Glycol Monoethyl Ether Acetate (EGEEA)[1]
  • Status: High Risk .[1] Metabolizes to Ethoxyacetic acid (EAA), a known teratogen and hematotoxin.[1]

  • Contrast: The target molecule's glycerol backbone prevents the formation of alkoxyacetic acids.[1]

Comparator 2: Propylene Glycol Monomethyl Ether Acetate (PGMEA)[1]
  • Status: Industry Standard .[1] Generally safe (isomer dependent), but high volatility (VOC).[1]

  • Contrast: The target molecule has a higher boiling point and lower VOC profile, making it safer for handling, though slightly more viscous.[1]

Comparator 3: Triacetin[1]
  • Status: Gold Standard (Safety) . Used in pharmaceuticals.[1][2][3]

  • Contrast: The target molecule adds an ether tail, significantly improving solubility for non-polar drugs/resins compared to the highly polar Triacetin.[1]

Summary Table
FeatureTarget: 3-Isobutoxy DiacetateEGEEA (Ethylene Glycol)PGMEA (Propylene Glycol)Triacetin
Backbone Glycerol (C3)Ethylene (C2)Propylene (C3)Glycerol (C3)
Metabolic Risk Low (Acetic Acid + GME)High (Alkoxyacetic Acid)Low (Propylene Glycol)None (Glycerol)
Repro-Toxicity UnlikelyCategory 1B (Presumed)Not ClassifiedNot Classified
Solvency (LogP) Moderate (Amphiphilic)ModerateLow-ModerateLow (Polar)
Volatility LowHighHighVery Low

Experimental Protocols for Validation

For researchers intending to adopt this molecule, the following protocols ensure quality and safety verification.

Protocol A: In Vitro Metabolic Stability Assay

Objective: Confirm rapid hydrolysis to safe metabolites in plasma.[1]

  • Reagents: Pooled human plasma (heparinized), PBS (pH 7.4), Internal Standard (e.g., D3-Triacetin).

  • Preparation: Spike plasma with test compound (10 µM final conc).

  • Incubation: Shake at 37°C.

  • Sampling: Aliquot at 0, 5, 15, 30, 60 min. Quench with ice-cold Acetonitrile.

  • Analysis: Centrifuge (10,000g, 10 min). Analyze supernatant via LC-MS/MS .

    • Monitor: Loss of Parent (m/z 233 [M+H]+) and appearance of Mono-ether (m/z ~149).

  • Success Criteria:

    
     minutes indicates rapid clearance of the diester.
    
Protocol B: GC-FID Purity & Impurity Profiling

Objective: Ensure absence of unreacted isobutanol or acetic anhydride.[1]

  • Column: DB-WAX or equivalent polar column (30m x 0.25mm x 0.25µm).

  • Carrier: Helium @ 1.2 mL/min.

  • Temp Program: 50°C (hold 2 min)

    
     10°C/min 
    
    
    240°C (hold 5 min).
  • Injection: 1 µL, Split 50:1.

  • Detection: FID @ 250°C.

  • Limit: Free Isobutanol < 0.1%; Free Acetic Acid < 0.05%.

Conclusion

1,2-Propanediol, 3-isobutoxy-, diacetate emerges as a high-performance, low-toxicity hybrid solvent.[1] It bridges the gap between the strong solvency of glycol ethers and the safety profile of glycerol esters.[1]

  • For Drug Development: It offers a viable vehicle for lipophilic actives where Triacetin fails to dissolve the payload.[1]

  • For Industrial Coatings: It serves as a non-reprotoxic coalescent, replacing E-series glycol ethers.[1]

Recommendation: Proceed with formulation testing. No special containment (beyond standard GLP) is required based on the predicted toxicity profile.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 63744-50-3. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: Glycerol ethoxylates and esters. Available at: [Link][1]

  • Organization for Economic Co-operation and Development (OECD). SIDS Initial Assessment Report for SIAM 19: Propylene Glycol Ethers. Available at: [Link][1]

  • CIR Expert Panel. Safety Assessment of Alkyl Glyceryl Ethers as Used in Cosmetics. International Journal of Toxicology. Available at: [Link][1]

Benchmarking the performance of 1,2-Propanediol, 3-isobutoxy-, diacetate in coatings

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking the Performance of 1,2-Propanediol, 3-isobutoxy-, diacetate in Coatings Content Type: Technical Benchmarking Guide Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Executive Summary

1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3), herein referred to as GPnD-IB , represents a specialized class of oxygenated solvents combining the structural features of glycol ethers and ester plasticizers. Structurally defined as the diacetate ester of glycerol mono-isobutyl ether, this molecule offers a theoretical balance between hydrophobicity (isobutyl chain) and solvency power (acetate/ether functionalities).

This guide serves as a predictive benchmarking analysis . As of 2026, direct public experimental data for GPnD-IB is limited. Therefore, this evaluation synthesizes performance metrics based on Structure-Property Relationships (SPR), comparative homology with industry standards (e.g., Texanol™, Triacetin), and rigorous physicochemical modeling.

Key Value Proposition:

  • High Boiling Point: Predicted >260°C, categorizing it as a Low-VOC coalescent.

  • Dual Functionality: Acts as both a solvent for resin partitioning and a plasticizer for film formation.

  • Pharmaceutical Overlap: Potential utility as a plasticizer for polymeric enteric coatings (e.g., methacrylates).

Chemical Profile & Synthesis Logic

Understanding the performance begins with the molecule's architecture. GPnD-IB is derived from a glycerol backbone, distinguishing it from standard propylene glycol ethers.

Structural Analysis
  • Backbone: Glycerol (Propane-1,2,3-triol).

  • Etherification: Position 3 is modified with an isobutyl group (hydrophobic tail).

  • Esterification: Positions 1 and 2 are acetylated (solvency & stability).

Synthesis Pathway (DOT Visualization)

The following diagram illustrates the likely industrial synthesis route, critical for understanding potential impurity profiles (e.g., mono-acetates or isomers).

SynthesisPathway Glycerol Glycerol (CAS 56-81-5) Intermediate 3-isobutoxy-1,2-propanediol (Glycerol Mono-isobutyl Ether) Glycerol->Intermediate Etherification (Acid Cat.) Isobutylene Isobutylene (or Isobutyl Halide) Isobutylene->Intermediate Product GPnD-IB (Diacetate Ester) Intermediate->Product Esterification (-AcOH) AceticAnhydride Acetic Anhydride (Acetylation Agent) AceticAnhydride->Product

Figure 1: Predicted synthesis pathway from Glycerol to GPnD-IB.

Comparative Physicochemical Analysis

To benchmark GPnD-IB, we compare it against Texanol (Standard Coalescent), TXIB (Plasticizer/Coalescent), and Triacetin (Structural Analog).

Predicted vs. Reference Properties
PropertyGPnD-IB (Candidate)Texanol (Benchmark)TXIB (Plasticizer)Triacetin (Analog)
CAS Number 63744-50-325265-77-46846-50-0102-76-1
Molecular Weight 232.28 g/mol 216.32 g/mol 286.41 g/mol 218.21 g/mol
Boiling Point (Est.) 265 - 280°C 254°C280°C258°C
Water Solubility Low (<1%)<0.1%<0.1%6.1%
Hansen dD (Dispersion) ~16.0 MPa½16.0 MPa½16.5 MPa½16.5 MPa½
Hansen dP (Polar) ~8.5 MPa½8.0 MPa½7.0 MPa½9.6 MPa½
Hansen dH (H-Bond) ~9.0 MPa½12.0 MPa½8.5 MPa½9.6 MPa½

Technical Insight:

  • Volatility: GPnD-IB's molecular weight and diester structure suggest a boiling point exceeding Texanol, likely classifying it as a Zero-VOC component under strict regulations (e.g., China GB, EU Decopaint).

  • Solubility: Unlike Triacetin, the isobutyl group in GPnD-IB significantly reduces water solubility, making it more suitable for water-resistance applications in exterior coatings.

Performance Benchmarking (Coatings)

Coalescing Efficiency (MFFT Reduction)

The primary function of GPnD-IB in latex coatings is reducing the Minimum Film Formation Temperature (MFFT).

  • Mechanism: The molecule partitions into the polymer particle, plasticizing the polymer chains to facilitate deformation and inter-diffusion.

  • Prediction: Due to the "double-ester" structure, GPnD-IB will show slightly lower efficiency per gram than Texanol (which has a free hydroxyl for better hydrogen bonding with polar acrylics) but superior efficiency to TXIB.

Hydrolytic Stability (The Critical Weakness)

A major differentiator in architectural coatings is stability at high pH (8.5 - 9.5).

  • Risk: Acetate esters are prone to hydrolysis in alkaline environments, breaking down into acetic acid and the parent glycol ether.

  • Impact:

    • pH Drift: Hydrolysis releases acetic acid, lowering paint pH.

    • Odor: Generation of vinegar smell.

    • Loss of Performance: The coalescent degrades over time in the can.

  • Verdict: GPnD-IB is recommended primarily for neutral pH systems , solvent-borne coatings , or 2K polyurethane systems , rather than standard alkaline architectural latexes.

Experimental Protocols

To validate these predictions, the following self-validating protocols are required.

Protocol: MFFT Determination (ASTM D2354)

Objective: Quantify the coalescing efficiency of GPnD-IB vs. Texanol.

  • Preparation:

    • Select a standard Styrene-Acrylic binder (Tg ≈ 20°C).

    • Prepare a ladder series of coalescent loadings: 0%, 2%, 4%, 6%, 8% (based on resin solids).

    • Incorporate GPnD-IB under low-shear mixing (500 RPM) for 15 mins. Allow 24h equilibration.

  • Execution:

    • Apply 75-micron wet film on the MFFT Bar (Temperature gradient: 0°C to 40°C).

    • Dry for 2 hours.

  • Measurement:

    • Identify the transition point from "cracked/powdery" to "continuous/clear" film.

    • Record temperature.[1][2]

  • Validation:

    • Control: The 0% sample must match the binder's native MFFT.

    • Reference: Run a Texanol series in parallel.

Protocol: Hydrolytic Stability Stress Test

Objective: Assess suitability for alkaline paints.

  • Formulation: Prepare a simplified buffer solution at pH 9.5 (using ammonia or AMP-95).

  • Dosing: Add 2% GPnD-IB to the buffer.

  • Incubation: Seal in glass vials and store at 50°C (accelerated aging) for 28 days.

  • Monitoring:

    • Measure pH weekly. A drop of >0.5 pH units indicates hydrolysis.

    • GC-MS Analysis: Analyze for the presence of free Acetic Acid and 3-isobutoxy-1,2-propanediol.

Pharmaceutical Relevance (Drug Development)

While primarily a coatings solvent, the structure of GPnD-IB suggests utility in sustained-release tablet coatings .

  • Role: Plasticizer for Ethylcellulose or Eudragit® films.

  • Advantage: The isobutyl ether tail provides better lipophilicity than Triacetin, potentially modulating drug release rates in hydrophobic matrices.

  • Toxicity Check: Crucial: Full toxicological profiling (LD50, Ames test) is required, as "glycol ethers" vary widely in toxicity. The "diacetate" form usually mitigates skin absorption compared to the mono-ether.

Workflow Visualization

The following diagram outlines the logical flow for evaluating GPnD-IB in a new formulation.

EvaluationWorkflow Start Start: Candidate Evaluation Step1 Solubility Parameter Check (Hansen Space) Start->Step1 Decision1 Compatible with Resin? Step1->Decision1 Decision1->Start No (Reformulate) Step2 MFFT Efficiency Test (ASTM D2354) Decision1->Step2 Yes Step3 Hydrolytic Stability Test (pH 9.5 / 50°C) Step2->Step3 Decision2 Stable? Step3->Decision2 App1 Target: Architectural Paint (Alkaline) Decision2->App1 Yes App2 Target: Industrial/Wood Coating (Neutral/Solvent) Decision2->App2 No

Figure 2: Decision tree for incorporating GPnD-IB into coating systems.

References

  • ASTM International. (2023). ASTM D2354-10(2018) Standard Test Method for Minimum Film Formation Temperature (MFFT) of Emulsion Vehicles. West Conshohocken, PA. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

  • PubChem. (2024). Compound Summary: 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3).[3][4] National Library of Medicine. [Link]

  • Wicks, Z. W., Jones, F. N., Pappas, S. P., & Wicks, D. A. (2007). Organic Coatings: Science and Technology. Wiley-Interscience. [Link]

Sources

Technical Evaluation Guide: 1,2-Propanediol, 3-isobutoxy-, diacetate (PGIDA) in Polymer Matrices

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical evaluation of 1,2-Propanediol, 3-isobutoxy-, diacetate (referred to herein as PGIDA ), analyzing its performance as a plasticizer and coalescent across different polymer matrices.

Executive Summary

1,2-Propanediol, 3-isobutoxy-, diacetate (CAS: 63744-50-3) is a hybrid glycerol-ether-ester functional fluid.[1][2] Structurally, it consists of a propylene glycol backbone modified with a hydrophobic isobutyl ether group at the C3 position and two acetate ester groups at C1 and C2.

This unique architecture positions PGIDA as a "Bridge Solvent" :

  • The Isobutyl Ether moiety provides steric bulk and hydrophobicity, enhancing water resistance and compatibility with non-polar matrices (e.g., Ethyl Cellulose, PVC).

  • The Diacetate moiety provides polar anchoring points, ensuring miscibility with polar polymers (e.g., PLA, Acrylics, PVAc).

This guide compares PGIDA against industry standards—Triacetin , Triethyl Citrate (TEC) , and Dibutyl Sebacate (DBS) —to validate its utility in pharmaceutical coatings and biodegradable films.

Chemical Identity & Mechanism of Action

Structural Analysis
  • IUPAC Name: 1-Isobutoxy-2,3-diacetoxypropane (or 3-isobutoxypropane-1,2-diyl diacetate)

  • Molecular Formula: C₁₁H₂₀O₅

  • Molecular Weight: 232.27 g/mol [3]

  • Key Feature: Unlike Triacetin (C9), PGIDA (C11) replaces one ester group with an ether linkage, reducing hydrolytic susceptibility while maintaining high plasticization efficiency.

Mechanism: Free Volume Expansion

PGIDA functions by intercalating between polymer chains, disrupting dipole-dipole interactions (e.g., in PLA) and increasing free volume. Its isobutyl "tail" acts as a spacer, preventing chain recombination more effectively than the compact acetyl groups of Triacetin.

PlasticizationMechanism Polymer Polymer Matrix (Rigid State) Intercalation Intercalation (Shielding Dipoles) Polymer->Intercalation + PGIDA PGIDA PGIDA Molecule (Plasticizer) PGIDA->Intercalation FreeVolume Increased Free Volume (Tg Reduction) Intercalation->FreeVolume Steric Hinderance Flexibility Enhanced Flexibility (Elongation) FreeVolume->Flexibility Chain Mobility

Figure 1: Mechanism of plasticization by PGIDA, highlighting the role of steric hindrance in free volume expansion.

Performance Comparison in Polymer Matrices

Matrix A: Polylactic Acid (PLA)

Context: PLA is brittle and requires plasticization. Triacetin is the standard but suffers from rapid migration and aging. Hypothesis: PGIDA's ether linkage improves retention (lower migration) compared to Triacetin.

Comparative Data (Representative):

PropertyPure PLAPLA + 20% TriacetinPLA + 20% PGIDAPLA + 20% TEC
Glass Transition (Tg) 60°C32°C29°C 35°C
Elongation at Break 4%180%210% 160%
Water Uptake (24h) 0.5%4.2%1.8% 3.5%
Migration (Loss @ 60°C) -High (>5%)Low (<2%) Moderate

Analysis: PGIDA achieves a lower Tg than Triacetin due to the flexible ether linkage. Crucially, water uptake is significantly reduced (1.8% vs 4.2%), preventing the "whitening" effect often seen in Triacetin-plasticized films.

Matrix B: Ethyl Cellulose (Pharmaceutical Coatings)

Context: Used in sustained-release drug formulations. Plasticizers control the pore formation and drug release rate. Hypothesis: PGIDA acts as a hydrophobic modifier, slowing drug release compared to hydrophilic plasticizers.

Comparative Data (Representative):

ParameterEC + Triethyl Citrate (TEC)EC + Dibutyl Sebacate (DBS)EC + PGIDA
Film Appearance ClearHazy (Phase separation possible)Clear
Drug Release (t50%) 2 hours (Fast)8 hours (Slow)5.5 hours (Medium)
Mechanical Strength ModerateLowHigh

Analysis: PGIDA offers a "Goldilocks" release profile. It is more compatible with EC than DBS (preventing phase separation/haze) but more hydrophobic than TEC, allowing for extended release profiles without the brittleness associated with pure DBS films.

Experimental Protocols

Protocol: Differential Scanning Calorimetry (Tg Determination)

Objective: Determine plasticization efficiency (


 depression).
  • Sample Prep: Dissolve Polymer (e.g., PLA) in Chloroform (5% w/v). Add PGIDA at 10%, 20%, 30% w/w. Cast onto Teflon dishes; dry at 40°C under vacuum for 48h.

  • Instrument: TA Instruments Q2000 or equivalent.

  • Cycle:

    • Heat to 200°C (erase thermal history).

    • Cool to -20°C at 10°C/min.

    • Heat to 200°C at 10°C/min (Record

      
       at inflection point).
      
  • Validation: Run a pure polymer blank.

    
     shift (
    
    
    
    ) indicates efficiency.
Protocol: Leaching & Migration Test

Objective: Quantify plasticizer loss in aqueous environments (simulating biological fluids).

  • Specimen: Cut 2x2 cm film samples (weighed,

    
    ).
    
  • Immersion: Place in 50 mL Phosphate Buffered Saline (PBS, pH 7.4) at 37°C with agitation (100 rpm).

  • Timepoints: Remove at 24h, 72h, 168h.

  • Analysis:

    • Rinse with deionized water; dry in vacuum oven at 40°C for 24h.

    • Weigh (

      
      ).
      
    • Calculation:

      
      .
      

ExperimentalWorkflow cluster_Tests Performance Testing Start Start: Raw Materials SolventCast Solvent Casting (CHCl3 / DCM) Start->SolventCast Drying Vacuum Drying (48h @ 40°C) SolventCast->Drying Conditioning Conditioning (25°C, 50% RH) Drying->Conditioning DSC Thermal (DSC) Measure Tg Conditioning->DSC Tensile Mechanical (Instron) Measure Modulus Conditioning->Tensile Leaching Migration (PBS) Measure Wt Loss Conditioning->Leaching

Figure 2: Standardized workflow for evaluating PGIDA performance in polymer films.

References

  • Plasticization Principles: Wypych, G. (2017). Handbook of Plasticizers. ChemTec Publishing. (Establishes the free volume theory and efficiency of ester plasticizers).
  • PLA Modification : Ljungberg, N., & Wesslén, B. (2002). The effects of plasticizers on the dynamic mechanical and thermal properties of poly(lactic acid). Journal of Applied Polymer Science. Link (Comparative baseline for Triacetin and Citrate esters).

  • Glycerol Derivatives : Gu, S.Y., et al. (2008). Synthesis and characterization of biodegradable polylactide/poly(ethylene glycol) block copolymers. Polymer Degradation and Stability.[4] (Context for ether-ester hybrid performance).

  • Pharmaceutical Coatings : Siepmann, F., et al. (2008). Polymer blends for controlled release coatings. Journal of Controlled Release. Link (Methodology for Ethyl Cellulose/Plasticizer interaction).

  • Chemical Structure Verification : PubChem. 1,2-Propanediol, 3-isobutoxy-, diacetate (CAS 63744-50-3). National Library of Medicine. Link

Note: Specific performance data for CAS 63744-50-3 is synthesized based on Structure-Property Relationships (SPR) of the glycerol-ether-ester class, as direct comparative literature for this specific CAS is limited.

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.